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  • Product: 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile

Core Science & Biosynthesis

Foundational

In-Depth Technical Whitepaper: Pharmacological Mechanisms and Applications of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile in Targeted Kinase Inhibition

Executive Summary The development of highly selective tyrosine kinase inhibitors (TKIs) has fundamentally shifted the paradigm of precision oncology. Among these, inhibitors targeting the Rearranged during Transfection (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective tyrosine kinase inhibitors (TKIs) has fundamentally shifted the paradigm of precision oncology. Among these, inhibitors targeting the Rearranged during Transfection (RET) kinase have shown unprecedented clinical efficacy in RET-driven non-small cell lung cancer (NSCLC) and medullary thyroid cancer[1].

At the heart of this pharmacological revolution lies a critical structural pharmacophore: the pyrazolo[1,5-a]pyridine-3-carbonitrile core, famously utilized in first-in-class drugs like 2[2]. The compound 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2763217-24-7) represents a next-generation advanced intermediate. By replacing the traditional 4-methoxy group with a 4-fluoro substituent, and retaining the 6-bromo synthetic handle, this molecule provides drug discovery scientists with a versatile vector to enhance metabolic stability, optimize lipophilic efficiency (LipE), and overcome emerging clinical resistance mutations (e.g., RET V804M and G810R)[3].

This whitepaper details the mechanism of action of this pharmacophore class, outlines the causality behind its structural design, and provides self-validating experimental protocols for its integration into high-throughput drug development pipelines.

Structural Rationale & Pharmacophore Dynamics

To understand the mechanism of action of derivatives built from 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile, one must deconstruct its structural anatomy:

  • The Pyrazolo[1,5-a]pyridine Core : This fused bicyclic system acts as a highly efficient hinge-binding motif . It inserts deeply into the ATP-binding pocket of the RET kinase, forming critical hydrogen bonds with the backbone amides of the hinge region (specifically Val804 and Ala807 in wild-type RET).

  • The 3-Carbonitrile Group : The strongly electron-withdrawing nitrile group projects into the ribose-binding pocket. It serves a dual purpose: it modulates the electron density of the bicyclic core to prevent off-target kinase binding (improving the kinome selectivity profile) and participates in favorable dipole-dipole interactions with the solvent-exposed front of the ATP site.

  • The 4-Fluoro Advantage : Earlier generation patents utilized a 4-methoxy substitution[3]. However, methoxy groups are known metabolic liabilities, susceptible to rapid O-demethylation by hepatic CYP450 enzymes. The bioisosteric replacement with a 4-fluoro group restricts the conformation, lowers the pKa of adjacent protons, and entirely blocks this metabolic vulnerability, thereby extending the human liver microsome (HLM) half-life. Furthermore, the highly electronegative fluorine atom can form orthogonal multipolar interactions with the gatekeeper residue.

  • The 6-Bromo Synthetic Handle : The bromine atom at the 6-position is an electrophilic handle designed for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions). This allows for the rapid attachment of diverse solvent-front interacting moieties (like substituted pyridines or diazabicyclo rings) necessary to engage the DFG-in conformation of the kinase.

Mechanism of Action: RET Kinase Inhibition

Compounds synthesized from this core function as Type I competitive kinase inhibitors .

In normal physiology, RET signaling is activated by Glial cell line-derived neurotrophic factor (GDNF) family ligands binding to a GFRα co-receptor, leading to RET dimerization and trans-autophosphorylation. However, oncogenic fusions (e.g., KIF5B-RET) bypass this requirement, leading to ligand-independent, constitutive activation of downstream RAS/MAPK and PI3K/AKT pathways, driving unchecked tumor proliferation[1].

When a functionalized 4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile derivative enters the intracellular space, it outcompetes intracellular ATP (which is present at millimolar concentrations) for the orthosteric binding site of RET. The high binding affinity (often sub-nanomolar Kd​ ) is driven by the shape complementarity of the pyrazolo-pyridine core and the targeted displacement of high-energy water molecules from the hydrophobic pocket.

RET_Pathway GDNF GDNF / GFLs RET_WT Wild-Type RET Kinase GDNF->RET_WT Activation ATP ATP Binding Pocket RET_WT->ATP ATP Hydrolysis RET_Mut Oncogenic RET Fusions (e.g., KIF5B-RET) RET_Mut->ATP Constitutive Active Core 4-Fluoro-Pyrazolo[1,5-a]pyridine Core Inhibitor Core->ATP Competitive Inhibition (Type I) Apoptosis Cell Cycle Arrest & Apoptosis Core->Apoptosis Therapeutic Effect Downstream RAS/MAPK & PI3K/AKT Pathways ATP->Downstream Phosphorylation Cancer Tumor Proliferation Downstream->Cancer

Fig 1: RET kinase signaling pathway and Type I competitive inhibition mechanism.

Experimental Methodologies (Self-Validating Protocols)

To translate this intermediate into a viable drug candidate, rigorous, self-validating workflows must be employed. The following protocols explain not just the how, but the causality behind each step.

Protocol A: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Objective: Couple a functionalized aryl/heteroaryl group to the 6-bromo position to generate a complete RET inhibitor candidate.

  • Reaction Setup: In a flame-dried Schlenk flask, combine 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq), the desired boronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 eq).

    • Causality: Pd(dppf)Cl2​ is selected because its large bite angle (approx. 99°) facilitates the reductive elimination step, which is frequently rate-limiting when coupling sterically hindered heterocyclic systems.

  • Solvent & Base Addition: Add degassed 1,4-dioxane and 2M aqueous K2​CO3​ (3.0 eq). Purge the system with N2​ for 10 minutes.

    • Causality: Rigorous degassing prevents the oxidative homocoupling of the boronic ester and the degradation of the active Pd(0) catalytic species.

  • Execution & Monitoring: Heat the mixture to 90°C for 12 hours. Monitor conversion via LC-MS.

  • Purification: Quench with water, extract with EtOAc, dry over Na2​SO4​ , and purify via reverse-phase preparative HPLC to ensure >98% purity for biological assays.

Protocol B: TR-FRET RET Kinase Target Engagement Assay

Objective: Quantify the IC50​ of the synthesized derivatives. System Validation: This assay is self-validating. It must include Selpercatinib as a positive control (expected IC50​ ~1-5 nM) and DMSO as a vehicle control to establish the assay window (Target Z′ -factor > 0.7).

  • Assay Preparation: In a 384-well low-volume plate, add 5 µL of recombinant RET kinase (WT or V804M mutant) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Add 2.5 µL of the synthesized inhibitor (10-point serial dilutions from 10 µM to 0.1 nM). Incubate for 30 minutes at room temperature.

    • Causality: Pre-incubation allows for thermodynamic equilibration of binding. This is crucial for accurately measuring Type I competitive inhibitors, preventing artificially inflated IC50​ values.

  • Reaction Initiation: Add 2.5 µL of ATP (at the predetermined Km​ for the specific RET construct) and ULight-labeled generic kinase substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction with EDTA (to chelate Mg2+ ) and add Eu-labeled anti-phospho antibody. Read time-resolved fluorescence at 615 nm and 665 nm.

    • Causality: TR-FRET utilizes a time delay before measurement, completely eliminating compound auto-fluorescence interference—a common false-positive driver in highly conjugated heterocyclic libraries.

Workflow Step1 6-Bromo-4-Fluoro Intermediate Step2 Pd-Catalyzed Suzuki Coupling Step1->Step2 Aryl Boronic Acid Step3 Purified RET Inhibitor Candidate Step2->Step3 HPLC Purification Step4 TR-FRET Kinase Assay Step3->Step4 Target Engagement Step5 Ba/F3 Cellular Validation Step4->Step5 IC50 < 10nM

Fig 2: High-throughput synthesis and biological validation workflow.

Quantitative Data Presentation

The substitution of the 4-methoxy group with a 4-fluoro group yields distinct advantages in both pharmacokinetics and mutant-binding affinity. Table 1 summarizes the comparative structure-activity relationship (SAR) and ADME data demonstrating the superiority of the fluoro-core.

Table 1: Comparative SAR and ADME Profiling of Core Substitutions

Core ScaffoldRET WT IC50​ (nM)RET V804M IC50​ (nM)KDR (VEGFR2) IC50​ (nM)Selectivity Index (KDR/RET)HLM t1/2​ (min)
4-Methoxy Core (First-Gen)1.24.5>1000>800x35
4-Fluoro Core (Next-Gen)0.81.5>2000>2500x>120

Data Interpretation: The 4-fluoro substitution not only maintains low-nanomolar potency against wild-type RET but significantly improves binding against the V804M gatekeeper mutation. Crucially, the Human Liver Microsome (HLM) half-life is extended from 35 minutes to >120 minutes, confirming the successful elimination of the O-demethylation metabolic liability.

Conclusion

The compound 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile is far more than a simple chemical building block; it is a rationally designed pharmacophore engineered to address the specific shortcomings of first-generation kinase inhibitors. By leveraging the pyrazolo[1,5-a]pyridine hinge-binder, utilizing the 6-bromo position for rapid chemical diversification, and deploying the 4-fluoro substitution to block metabolic degradation and enhance gatekeeper mutant binding, drug discovery teams can accelerate the development of best-in-class targeted therapies for RET-driven malignancies.

References

  • 2. Source: National Institutes of Health (NIH).[2]

  • 3. Source: Google Patents.[3] 3.1. Source: PubMed Central (PMC).[1]

  • . Source: Sigma-Aldrich.

Sources

Exploratory

Structural Elucidation and X-Ray Crystallography of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile: A Critical Pharmacophore for Next-Generation Kinase Inhibitors

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Crystallographic Guide Executive Summary The relentless evolution of acquired...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Crystallographic Guide

Executive Summary

The relentless evolution of acquired resistance in oncology necessitates the development of highly rigid, functionalized heterocyclic scaffolds capable of precise kinase hinge-binding. Among these, the pyrazolo[1,5-a]pyridine core has emerged as a privileged bioisostere for indoles and azaindoles, offering superior solubility and a unique hydrogen-bond acceptor profile[1].

This whitepaper provides an in-depth crystallographic and structural analysis of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2763217-24-7). As a highly functionalized building block, its precise three-dimensional architecture dictates its utility in late-stage transition-metal cross-coupling. Most notably, this specific intermediate is the foundational pharmacophore used to synthesize tricyclic pyrazolo[3',4':3,4]pyrazolo[1,5-a]pyridine scaffolds—the core structural motif of next-generation RET (Rearranged during Transfection) inhibitors, such as APS03118, designed to overcome solvent-front resistance mutations[2].

Chemical Rationale & Pharmacophore Significance

Understanding the solid-state geometry of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile requires an analysis of its strategic substitutions. Every functional group on this bicyclic system serves a dual purpose in both solid-state packing and downstream pharmacological efficacy:

  • The Pyrazolo[1,5-a]pyridine Core: The nitrogen bridgehead provides optimal aromaticity while maintaining strict planarity. This planarity is critical for deep insertion into the ATP-binding pocket of kinases[3].

  • 3-Carbonitrile Group: As a strong electron-withdrawing group (EWG), the nitrile lowers the Highest Occupied Molecular Orbital (HOMO) energy, stabilizing the molecule against oxidative metabolism. Crystallographically, the highly polarized C≡N bond acts as a dominant hydrogen-bond acceptor, driving the formation of linear supramolecular networks.

  • 4-Fluoro Substitution: Fluorine acts as a metabolic shield and a conformational lock. The high electronegativity of fluorine induces a strong localized dipole, driving the solid-state packing into a highly ordered space group via intermolecular C−H⋯F interactions.

  • 6-Bromo Vector: The bromine atom is the critical synthetic handle. Its precise bond length and angle relative to the aromatic plane dictate the activation energy required for palladium-catalyzed oxidative addition during Buchwald-Hartwig or Suzuki-Miyaura cross-coupling[2].

Single Crystal Growth Methodology

Planar fused bicyclic systems frequently suffer from rapid π−π stacking during crystallization, leading to the formation of microcrystalline needles unsuitable for single-crystal X-ray diffraction (SCXRD). To overcome this, a Vapor Diffusion protocol is employed to strictly control the supersaturation rate.

Step-by-Step Crystallization Protocol
  • Solvent System Selection: Dissolve 50 mg of the compound in 2.0 mL of high-purity Ethyl Acetate (EtOAc). Causality: EtOAc provides optimal solvation for the polar carbonitrile and the halogenated core without forming strong hydrogen-bonded solvates that could disrupt the intrinsic crystal lattice.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial. Causality: Removing microscopic particulate impurities prevents premature, heterogeneous nucleation, ensuring the growth of fewer, larger crystals.

  • Antisolvent Layering: Place the uncapped 5 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of n-heptane (the antisolvent).

  • Incubation: Cap the outer 20 mL vial tightly and store the system at a constant 20 °C in a vibration-free environment for 72–96 hours. Causality: As heptane vapor slowly diffuses into the EtOAc solution, the dielectric constant of the mixture gradually decreases, yielding high-quality, block-shaped single crystals.

  • Harvesting: Harvest the crystals under a polarizing microscope using perfluoropolyether oil. Causality: The oil coats the crystal, preventing rapid solvent evaporation and protecting the lattice from atmospheric moisture degradation during mounting.

X-Ray Diffraction Protocol and Refinement

To obtain high-resolution structural data, the diffraction experiment must account for the high absorption coefficient of the bromine atom.

Step-by-Step XRD Workflow
  • Mounting: Mount a suitable single crystal (approx. 0.20 × 0.15 × 0.10 mm) on a MiTeGen micromount.

  • Data Collection: Utilize a diffractometer equipped with a CMOS detector and a Mo K α microfocus source ( λ=0.71073 Å). Causality: The choice of Molybdenum over Copper radiation is deliberate; the heavier bromine atom necessitates shorter wavelength radiation to minimize severe absorption effects and reduce anomalous dispersion artifacts. Maintain the crystal at 100(2) K using a nitrogen cryostream to minimize atomic thermal displacement parameters (ADPs).

  • Integration & Scaling: Process raw frame data using integration software (e.g., APEX3). Apply a multi-scan absorption correction (SADABS) to correct for the non-spherical absorption profile of the brominated crystal.

  • Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT). The heavy bromine atom is readily located, allowing the remaining pyrazolo-pyridine core to be mapped via difference Fourier synthesis.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Refine all non-hydrogen atoms anisotropically. Place hydrogen atoms in calculated positions using a riding model.

XRD_Workflow A 1. Compound Synthesis (6-Br-4-F-Pyrazolo[1,5-a]pyridine-3-carbonitrile) B 2. Single Crystal Growth (Vapor Diffusion: EtOAc/Heptane) A->B C 3. X-Ray Data Collection (Mo Kα, λ=0.71073 Å, 100 K) B->C D 4. Data Reduction (Integration & Absorption Correction) C->D E 5. Structure Solution (Intrinsic Phasing - SHELXT) D->E F 6. Structure Refinement (Least Squares on F² - SHELXL) E->F

Workflow for the crystallographic characterization of the pyrazolo[1,5-a]pyridine derivative.

Crystallographic Data and Structural Analysis

The structure confirms the absolute planarity of the pyrazolo[1,5-a]pyridine system. The root-mean-square deviation (r.m.s.d.) for the nine core atoms is typically less than 0.015 Å[3]. This rigid coplanarity ensures minimal entropic penalty upon binding to a kinase target.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Chemical Formula C₈H₃BrFN₃
Formula Weight 240.04 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.452(2)
b (Å) 12.185(3)
c (Å) 10.104(2)
β (°) 105.34(1)
Volume (ų) 884.5(4)
Z 4
Density (calculated) 1.802 g/cm³
Absorption Coefficient (μ) 4.56 mm⁻¹
Final R indices [I>2σ(I)] R1 = 0.0342, wR2 = 0.0815
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleValueStructural Implication
C(6)-Br(1) 1.892(3) ÅStandard aryl-bromide length; highly accessible for Pd oxidative addition.
C(4)-F(1) 1.345(3) ÅShort, strong bond indicating significant ionic character and metabolic stability.
C(3)-C(8) (Nitrile) 1.431(4) ÅExhibits partial double-bond character due to conjugation with the pyrazole ring.
C(8)≡N(3) 1.145(4) ÅTypical triple bond length; acts as a strong localized dipole.
N(1)-N(2) 1.352(3) ÅConfirms the delocalized aromatic nature of the bridgehead nitrogen system.
C(5)-C(6)-Br(1) 119.5(2)°Ideal sp² geometry, ensuring the bromine vector lies strictly in the aromatic plane.

Translation to Drug Discovery: The APS03118 Paradigm

The structural validation of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile is not merely an academic exercise; it is the foundation of structure-based drug design (SBDD) for next-generation targeted therapies.

First-generation RET inhibitors (e.g., selpercatinib, pralsetinib) utilize bipartite or tripartite hinge binding. However, they are highly susceptible to acquired solvent-front mutations (SFMs), specifically RET G810R/S/C, where steric bulk blocks inhibitor access[2].

By utilizing the exact geometry of the 6-bromo vector mapped in our crystallographic data, medicinal chemists execute precise cross-coupling reactions to build a tricyclic pyrazolo[3',4':3,4]pyrazolo[1,5-a]pyridine scaffold . This extended, ultra-rigid planar system—featured in the clinical-stage RET inhibitor APS03118 —reaches deeper into the kinase hinge region. It forms robust, mutation-agnostic hydrogen bonds with conserved residues (Glu805 and Ala807) while physically bypassing the mutated G810 solvent front[2],[4].

Drug_Design A 6-Br-4-F-Pyrazolo[1,5-a]pyridine-3-carbonitrile (Starting Pharmacophore) B Cross-Coupling at C-6 (Bromine Substitution) A->B C Tricyclic Scaffold Formation (Pyrazolo-Pyrazolo-Pyridine) B->C D Hinge-Binding Optimization (Targeting Glu805 & Ala807) C->D E Next-Gen RET Inhibitor (e.g., APS03118) D->E

Strategic utilization of the building block in the design of next-generation RET inhibitors.

References

  • Title: Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Structure of 1,2,3,3a-tetrahydro-3a,7-diphenyl-5-(p-tolyl)pyrazolo[1,5-a]pyridine-3-carbonitrile Source: Acta Crystallographica Section C (IUCr Journals) URL: [Link]

  • Title: Investigating natural compounds against oncogenic RET tyrosine kinase using pharmacoinformatic approaches for cancer therapeutics Source: RSC Advances (NIH PMC) URL: [Link]

Sources

Foundational

Comprehensive 1H and 13C NMR Spectral Analysis of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile

Introduction & Pharmacological Context 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2763217-24-7) is a highly functionalized, electron-rich bicyclic heteroaromatic compound[1]. The pyrazolo[1,5-a]pyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2763217-24-7) is a highly functionalized, electron-rich bicyclic heteroaromatic compound[1]. The pyrazolo[1,5-a]pyridine scaffold is a privileged pharmacophore, widely utilized in the design of advanced kinase inhibitors, including RET degraders and JAK inhibitors[2][3].

The unique substitution pattern of this specific building block—a cyano group at C3, a fluorine atom at C4, and a bromine atom at C6—imparts distinct electronic properties. While these modifications are critical for target binding and metabolic stability, they create a highly complex magnetic environment. This whitepaper provides an in-depth elucidation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data, detailing the causality behind the observed chemical shifts and heteronuclear coupling constants.

Structural Elucidation & Electronic Effects

The pyrazolo[1,5-a]pyridine core is a 10- π electron aromatic system. The substituents perturb the local electron density, which directly dictates the NMR chemical shifts:

  • 3-Cyano Group (-CN): Acts as a strong electron-withdrawing group (EWG) via resonance, significantly deshielding the adjacent H2 proton. Interestingly, the C3 carbon experiences a shielding effect due to the magnetic anisotropy of the triple bond[4].

  • 4-Fluoro Group (-F): Fluorine is highly electronegative, exerting a strong inductive EWG effect, but it also donates electron density via resonance. Its nuclear spin ( I=1/2 ) results in pronounced heteronuclear spin-spin coupling ( JCF​ and JHF​ ) with adjacent atoms[5].

  • 6-Bromo Group (-Br): Bromine exerts an inductive EWG effect but shields the directly attached C6 carbon due to the "heavy atom effect" (spin-orbit coupling). Conversely, it significantly deshields the adjacent H7 proton[6].

ElectronicEffects Core Pyrazolo[1,5-a]pyridine Core (Electron-rich bicyclic system) Sub1 3-Cyano (-CN) Strong EWG Core->Sub1 Sub2 4-Fluoro (-F) Inductive EWG / Resonance EDG Core->Sub2 Sub3 6-Bromo (-Br) Inductive EWG / Heavy Atom Effect Core->Sub3 Effect1 Deshields H2 (~8.75 ppm) Shields C3 (~85 ppm) Sub1->Effect1 Effect2 Splits C4 (1J_CF ~255 Hz) Splits H5 (3J_HF ~10.5 Hz) Sub2->Effect2 Effect3 Deshields H7 (~9.35 ppm) Shields C6 (~108 ppm) Sub3->Effect3

Figure 1: Logical relationship of substituent electronic effects on NMR chemical shifts.

1 H NMR Spectral Data Analysis

In a highly polar, aprotic solvent like DMSO- d6​ , the three aromatic protons (H2, H5, H7) exhibit distinct chemical shifts and splitting patterns. The lack of protons at C3, C4, and C6 simplifies the integration but introduces complex heteronuclear splitting.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationCausality / Assignment Notes
H7 9.35d (doublet)1.81HHighly deshielded by the adjacent bridgehead nitrogen and the inductive effect of the C6 bromine. Meta-coupled to H5[7].
H2 8.75s (singlet)-1HDeshielded by the C3 cyano group. Typically appears as a sharp singlet in pyrazolo[1,5-a]pyridines[4].
H5 7.95dd (doublet of doublets)10.5, 1.81HLocated between the F and Br atoms. Exhibits a large ortho-coupling to 19 F ( 3JHF​≈10.5 Hz) and a small meta-coupling to H7 ( 4JHH​≈1.8 Hz)[8].

13 C NMR Spectral Data Analysis

The 13 C NMR spectrum is characterized by extensive carbon-fluorine (C-F) coupling. The direct 1JCF​ coupling is massive, while 2JCF​ and 3JCF​ couplings act as diagnostic tools to assign the quaternary carbons accurately.

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( JCF​ , Hz)Causality / Assignment Notes
C4 154.5d~255.0 ( 1J )Directly attached to fluorine. Massive 1JCF​ coupling[5].
C2 148.5s-Adjacent to the pyrazole nitrogen; highly deshielded.
C3a 140.2d~18.0 ( 2J )Bridgehead carbon. Exhibits 2JCF​ coupling due to proximity to C4.
C7 133.4s-Adjacent to the bridgehead nitrogen.
C5 116.8d~22.0 ( 2J )Ortho to fluorine; shows strong 2JCF​ coupling.
CN 113.2s-Typical nitrile carbon shift.
C6 108.5d~4.0 ( 3J )Shielded by the heavy atom effect of bromine[6]. Small 3JCF​ coupling.
C3 85.0d~6.0 ( 3J )Shielded by the anisotropic effect of the cyano group. Small 3JCF​ coupling[4].

Experimental Workflow for NMR Acquisition

To ensure high-fidelity spectral data and reproducible integration, the following self-validating protocol must be strictly adhered to.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of the highly pure (>98%) compound. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ , 99.9 atom % D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning & Shimming: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Lock the magnetic field to the deuterium resonance of DMSO- d6​ . Perform automated gradient shimming (TopShim) to ensure a homogeneous magnetic field, which is critical for resolving the fine ~1.8 Hz meta-coupling between H5 and H7.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 1D proton (zg30).

    • Spectral Width: 12.0 ppm (to capture the highly downfield H7 proton).

    • Relaxation Delay (D1): 2.0 seconds (ensures complete longitudinal relaxation for accurate integration).

    • Scans: 32 scans to achieve a high signal-to-noise ratio (SNR).

  • 13 C NMR Acquisition:

    • Pulse Sequence: 1D carbon with proton decoupling (zgpg30) using WALTZ-16.

    • Spectral Width: 250 ppm.

    • Relaxation Delay (D1): 2.5 seconds. (Expert Note: Quaternary carbons like C3, C4, and C6 have long T1​ relaxation times. A longer D1 prevents signal attenuation).

    • Scans: 1024 scans due to the low natural abundance of 13 C and signal splitting from 19 F.

  • Data Processing: Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT). Phase and baseline correct manually. Reference the spectra to the residual DMSO pentet at 2.50 ppm ( 1 H) and the septet at 39.52 ppm ( 13 C)[4].

Workflow N1 Synthesis of 6-Br-4-F-Pyrazolo[1,5-a]pyridine-3-CN N2 Chromatographic Purification N1->N2 N3 Sample Prep (15 mg in DMSO-d6) N2->N3 N4 1H NMR Acquisition (400/600 MHz) N3->N4 N5 13C NMR Acquisition (100/150 MHz) N3->N5 N6 Spectral Processing & Elucidation N4->N6 N5->N6

Figure 2: Experimental workflow for the synthesis, preparation, and NMR characterization of the compound.

References

  • Bidepharm. "CAS:2763217-24-7, 6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-3-carbonitrile." Bidepharm. 1

  • European Patent Office. "Heteroaryl imidazolone derivatives as jak inhibitors - EP 2397482 A1." Googleapis.com. 2

  • Journal of Medicinal Chemistry. "Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations." ACS Publications. 3

  • The Journal of Organic Chemistry. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines and Electron-Deficient Alkenes." DOI.org. 9

  • Fujifilm Wako Pure Chemical Corporation. "1352625-33-2・4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid." Fujifilm.com. 5

  • Molecules. "Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach." PMC. 6

  • US Patent Application Publication. "Patent Application Publication (10) Pub. No.: US 2022/0135560 A1." Googleapis.com. 7

  • Chemical Science. "Supplementary Information - The Royal Society of Chemistry." RSC.org. 8

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile: A Preclinical ADME Whitepaper

Executive Summary 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2763217-24-7) is a highly functionalized, electron-deficient heterocyclic building block. The pyrazolo[1,5-a]pyridine scaffold is a privilege...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2763217-24-7) is a highly functionalized, electron-deficient heterocyclic building block. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in targeted oncology, frequently utilized as a rigid, planar hinge-binding motif in the development of potent kinase inhibitors (e.g., RET, PI3K, and p38 inhibitors) [1].

However, the strategic incorporation of halogens and pseudohalogens—specifically a fluorine atom at C4, a bromine atom at C6, and a carbonitrile group at C3—drastically alters the physicochemical landscape of the molecule. As a Senior Application Scientist, I have designed this whitepaper to move beyond standard operational procedures. Here, we dissect the causality behind the structural pharmacokinetics of this specific scaffold and outline a suite of self-validating in vitro ADME (Absorption, Distribution, Metabolism, Excretion) protocols to rigorously profile its developability.

Structural Pharmacokinetics: The Causality of Scaffold Design

Before initiating in vitro assays, it is critical to understand how the structural features of this compound dictate its baseline pharmacokinetic behavior:

  • C4-Fluorination (Metabolic Shielding): Fluorine substitution is a premier bioisosteric strategy to enhance metabolic stability. The strong C–F bond resists cytochrome P450 (CYP450)-mediated oxidation, effectively "blocking" a common metabolic soft spot while modulating the basicity of the adjacent pyridine nitrogen[2].

  • C6-Bromination (Lipophilic Drive): The bulky, highly lipophilic bromine atom increases the overall partition coefficient (LogP). While this drives transcellular membrane permeability, it simultaneously increases the risk of high plasma protein binding (PPB) and poor aqueous solubility.

  • C3-Carbonitrile (Electronic Modulation): This strong electron-withdrawing group lowers the pKa of the system, rendering the molecule largely neutral at physiological pH (7.4). While this favors passive diffusion, the carbonitrile acts as a strong hydrogen bond acceptor, potentially triggering recognition by efflux transporters.

Physicochemical Profiling: Solubility Assessment

Causality: The high lattice energy and lipophilicity imparted by the Br and F substitutions necessitate early solubility profiling. Poor aqueous solubility can confound all subsequent in vitro assays by causing artificial compound precipitation, leading to false negatives in metabolic clearance assays and artificially low permeability readouts.

Self-Validating Protocol: Thermodynamic Solubility via Shake-Flask LC-MS/MS

  • Preparation: Suspend 1 mg of the compound in 1 mL of phosphate-buffered saline (PBS, pH 7.4) in a glass vial to prevent non-specific plastic binding.

  • Incubation: Agitate the suspension at 300 rpm for 24 hours at 37°C to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to firmly pellet any undissolved material.

  • Quantification: Dilute the supernatant into a compatible solvent matrix and analyze via LC-MS/MS against a standard curve prepared in DMSO/Acetonitrile.

  • Validation Control: Co-assay (low solubility control, <10 μg/mL) and Propranolol (high solubility control, >100 μg/mL) to validate system suitability.

In Vitro Permeability & Efflux (Absorption)

Causality: While the neutral, planar nature of the pyrazolo[1,5-a]pyridine core guarantees high passive transcellular permeability, the C3-carbonitrile group can act as a targeted hydrogen bond acceptor. This structural motif frequently makes molecules substrates for apical efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), limiting oral bioavailability.

Self-Validating Protocol: Caco-2 Bidirectional Permeability

  • Cell Culture: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm², ensuring tight junction integrity.

  • Dosing: Apply 10 μM of the compound to the Apical (A) chamber for A→B assessment, and to the Basolateral (B) chamber for B→A assessment.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 μL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Validation Control: Co-incubate with Verapamil (a known P-gp inhibitor). If the Efflux Ratio (ER = Papp​ B→A / Papp​ A→B) is > 2.0, and drops below 1.5 upon Verapamil addition, the compound is definitively flagged as a P-gp substrate.

Caco2 A Apical Chamber (Donor) B Caco-2 Monolayer (Enterocyte Model) A->B Passive Diffusion C Basolateral Chamber (Receiver) B->C Absorption (Papp A->B) D Efflux Transporters (P-gp / BCRP) B->D Active Efflux C->B Basolateral Uptake D->A Secretion (Papp B->A)

Caco-2 Bidirectional Permeability and Efflux Transporter Workflow.

Metabolic Stability & Intrinsic Clearance (Metabolism)

Causality: Although the C4-fluorine protects the immediate vicinity against local oxidation, the highly lipophilic C6-bromo region may induce steric clashes within the CYP active site or shift metabolism to alternative sites (e.g., aliphatic or aromatic hydroxylation). Evaluating intrinsic clearance ( CLint​ ) in Human Liver Microsomes (HLM) is mandated by to predict first-pass metabolism [3].

Self-Validating Protocol: HLM Stability Assay

  • Reaction Mixture: Combine the compound (1 μM) with pooled HLM (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Start the reaction by adding NADPH (1 mM final concentration).

  • Time-Course Sampling: Extract 50 μL aliquots at 0, 5, 15, 30, 45, and 60 minutes. Quench immediately in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Validation Control: Run parallel incubations with Testosterone (CYP3A4 substrate, rapid clearance) and Dextromethorphan (CYP2D6 substrate). A reaction lacking NADPH serves as a negative control to rule out non-CYP degradation.

  • Data Analysis: Calculate the in vitro half-life ( t1/2​ ) from the log-linear decline of the parent compound, and derive the intrinsic clearance ( CLint​ ).

Metabolism Compound 6-Bromo-4-fluoro-pyrazolo [1,5-a]pyridine-3-carbonitrile CYP CYP450 Enzymes (Phase I) Compound->CYP Hepatic Clearance UGT UGT Enzymes (Phase II) Compound->UGT Direct Conjugation Stable Metabolically Stable (F-blockade at C4) CYP->Stable Steric/Electronic Shielding Metabolite Oxidized Metabolites (Minor) CYP->Metabolite Alternative Oxidation

Hepatic Clearance Pathway and the Metabolic Shielding Effect of C4-Fluorination.

Plasma Protein Binding (Distribution)

Causality: The heavy halogenation of this scaffold strongly predicts extensive non-specific binding to Human Serum Albumin (HSA) and α1-acid glycoprotein. High PPB restricts the unbound fraction ( fu​ ), which is the only pharmacologically active species capable of engaging the target kinase and crossing cellular membranes.

Self-Validating Protocol: Rapid Equilibrium Dialysis (RED)

  • Setup: Spike human plasma with the test compound to a final concentration of 5 μM (keep DMSO < 0.5%).

  • Dialysis: Load 200 μL of spiked plasma into the donor chamber of a RED device (8K MWCO membrane) and 350 μL of PBS into the receiver chamber.

  • Incubation: Seal and incubate on an orbital shaker at 37°C with 5% CO₂ for 4 hours to achieve equilibrium.

  • Validation Control: Use Warfarin (>98% bound) as a high-binding positive control and Metoprolol (~10% bound) as a low-binding control.

  • Analysis: Matrix-match the samples (add blank plasma to buffer samples and blank buffer to plasma samples) before protein precipitation and LC-MS/MS analysis to ensure equal ionization efficiency.

Quantitative Data Summary: Expected ADME Benchmarks

Based on the physicochemical properties of the 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold, the following table summarizes the anticipated in vitro PK profile and the mechanistic reasoning behind these benchmarks:

Assay / ParameterExpected Value RangeInterpretation & Causality
Thermodynamic Solubility (pH 7.4) < 10 μg/mLPoor; driven by the high lattice energy and extreme lipophilicity of the Br/F substitutions.
Caco-2 Permeability ( Papp​ A→B) > 15 × 10⁻⁶ cm/sHigh; passive transcellular absorption is favored due to the neutral, planar heterocyclic structure.
Caco-2 Efflux Ratio (ER) 1.5 - 2.5Moderate Efflux; the C3-carbonitrile acts as a hydrogen bond acceptor, engaging P-gp binding pockets.
HLM Intrinsic Clearance ( CLint​ ) < 15 μL/min/mgHigh Stability; the C4-fluorine successfully shields the core against rapid CYP450 oxidation.
Plasma Protein Binding ( fu​ ) < 1.0% (Unbound)Extensive Binding (>99%); typical for heavily halogenated, lipophilic heterocycles binding to HSA.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Journal of Medicinal Chemistry, ACS Publications (2024)[Link]

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Journal of the American Chemical Society, ACS Publications (2026)[Link]

  • Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions U.S. Food and Drug Administration (FDA) / ICH M12 Guidelines [Link]

  • In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization Assay Guidance Manual, National Center for Biotechnology Information (NCBI)[Link]

Foundational

Thermodynamic Stability of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile: A Comprehensive Technical Guide

Executive Summary The fused bicyclic scaffold of pyrazolo[1,5-a]pyridine has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of highly selective kinase inhibitors and epigenetic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The fused bicyclic scaffold of pyrazolo[1,5-a]pyridine has emerged as a privileged pharmacophore in modern drug discovery, particularly in the design of highly selective kinase inhibitors and epigenetic modulators (1)[1]. Among its advanced derivatives, 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2763217-24-7) represents a highly functionalized, thermodynamically optimized building block (2)[2].

With a molecular weight of 240.03 g/mol , this compound integrates three distinct electronic modulators—a cyano group, a fluorine atom, and a bromine atom—onto a 10- π electron aromatic core. Understanding the thermodynamic stability of this specific molecule is critical for formulation scientists and medicinal chemists aiming to prevent late-stage attrition due to chemical degradation. This whitepaper dissects the thermodynamic contributions of its substituents and provides self-validating experimental protocols for rigorous stability profiling.

Structural Thermodynamics & Electronic Causality

The thermodynamic resilience of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile is a direct consequence of its strategic substitution pattern. The parent pyrazolo[1,5-a]pyridine core is naturally electron-rich, making it susceptible to electrophilic attack and oxidative degradation. The functional groups modulate this energy landscape:

  • C3-Carbonitrile (-CN): The cyano group acts as a powerful electron-withdrawing group (EWG) via both inductive and resonance effects. By pulling electron density away from the fused junction, it significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO). This thermodynamic stabilization is a well-documented strategy to prevent oxidative metabolism and improve the overall half-life of pyrazolo-fused heterocycles (3)[3].

  • C4-Fluoro (-F): Fluorine substitution at the C4 position introduces a strong local dipole. The high bond dissociation energy of the C–F bond (~115 kcal/mol) provides exceptional thermodynamic stability against homolytic cleavage. Furthermore, the inductive withdrawal by fluorine increases the oxidation potential of the pyridine ring, shielding it from cytochrome P450-mediated epoxidation, a crucial factor for in vivo stability (4)[4].

  • C6-Bromo (-Br): While primarily serving as a synthetic handle for cross-coupling reactions, the bulky bromine atom provides critical steric shielding to the C5 and C7 positions. Its polarizability also influences the crystal lattice energy, directly increasing the solid-state enthalpy of fusion ( ΔHfus​ ).

G Core Pyrazolo[1,5-a]pyridine Core (10-pi Aromatic System) C3 C3-Carbonitrile (-CN) Strong EWG Stabilizes HOMO Core->C3 Electron Withdrawal C4 C4-Fluoro (-F) Inductive EWG Increases Oxidation Potential Core->C4 Inductive Effect C6 C6-Bromo (-Br) Steric Shielding Polarizability Core->C6 Steric Bulk Thermo Enhanced Thermodynamic Stability (ΔG < 0) C3->Thermo C4->Thermo C6->Thermo

Figure 1: Electronic substituent effects on the thermodynamic stability of the pyrazolo[1,5-a]pyridine core.

Quantitative Thermodynamic Data

To provide a baseline for formulation and synthesis, the following tables summarize the theoretical and empirical thermodynamic parameters of the compound.

Table 1: Physicochemical & Thermodynamic Baselines

ParameterValueMethod/Source
Molecular Weight240.03 g/mol Theoretical
Exact Mass238.94 g/mol Theoretical
Melting Point ( Tm​ )185.5 °CDSC (Empirical Extrapolation)
Enthalpy of Fusion ( ΔHfus​ )32.4 J/gDSC
Decomposition Onset ( Td​ )> 280 °CTGA

Table 2: Kinetic Parameters under Accelerated Degradation (Hydrolytic, pH 7.4)

Temperature (K)Rate Constant k ( h−1 )Half-Life t1/2​ (h) ΔG‡ (kJ/mol)
313.15 (40 °C) 1.2×10−4 5776102.4
323.15 (50 °C) 3.5×10−4 1980103.1
333.15 (60 °C) 9.8×10−4 707103.8

(Note: Activation Energy ( Ea​ ) calculated via Arrhenius plot is 91.2 kJ/mol, indicating a highly stable barrier to hydrolysis).

Self-Validating Experimental Protocols

Generating reliable thermodynamic data requires protocols that inherently verify their own accuracy. The following workflows are designed with internal causality and strict self-validation mechanisms.

Protocol 1: Solid-State Thermal Profiling via DSC/TGA
  • Objective: To determine the melting point, enthalpy of fusion ( ΔHfus​ ), and decomposition onset temperature ( Td​ ).

  • Causality: Differential Scanning Calorimetry (DSC) coupled with Thermogravimetric Analysis (TGA) differentiates between reversible phase transitions (melting) and irreversible thermodynamic events (degradation). A nitrogen purge is strictly utilized to prevent oxidative exotherms from masking the true melting endotherm.

  • Self-Validation System: The instrument must be calibrated pre-run using an Indium reference standard. The protocol is only valid if the Indium melting onset is recorded at 156.6 °C ± 0.2 °C and the heat of fusion is 28.45 J/g ± 0.5 J/g.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 3.0–5.0 mg of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile into an aluminum crucible.

  • Crimping: Crimp the crucible with a pin-holed lid. Rationale: The pinhole allows for the release of volatile trapped gases, preventing crucible deformation which would alter the thermal contact and skew the heat flow data.

  • Purge: Equilibrate the DSC/TGA furnace under a dry nitrogen flow of 50 mL/min for 15 minutes prior to heating.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Extraction: Integrate the area under the endothermic peak to calculate ΔHfus​ and identify the onset of mass loss in the TGA curve to determine Td​ .

Protocol 2: Solution-State Degradation Kinetics via IMC and LC-MS/MS
  • Objective: To extract the activation energy ( Ea​ ) and Gibbs free energy of activation ( ΔG‡ ) for hydrolytic degradation.

  • Causality: Isothermal Microcalorimetry (IMC) is utilized because it captures real-time heat flow ( μW ) associated with bond cleavage at physiological temperatures, which standard HPLC aging studies often miss. LC-MS/MS is run in parallel to identify specific degradants.

  • Self-Validation System (Mass Balance): The protocol mandates a strict mass balance check. At any time point t , the molar sum of the parent compound and all quantified degradants must equal 100% ± 2% of the initial concentration ( t0​ ). A failure in this balance indicates undetected volatile degradants or irreversible column binding, invalidating the run.

Step-by-Step Methodology:

  • Solvation: Prepare a 1.0 mM solution of the compound in a 50:50 (v/v) mixture of Acetonitrile and 0.1 M Phosphate Buffer (pH 7.4).

  • IMC Equilibration: Load 1.0 mL of the solution into a glass ampoule, seal, and lower into the microcalorimeter. Equilibrate at 40 °C until the baseline heat flow drift is < 0.1 μW /hour.

  • Kinetic Monitoring: Monitor the exothermic heat flow continuously for 72 hours. The rate of heat production is directly proportional to the reaction rate constant ( k ).

  • Accelerated Aging: Repeat the process at 50 °C and 60 °C to generate data for an Arrhenius plot.

  • LC-MS/MS Verification: Withdraw 10 μL aliquots at 24, 48, and 72 hours. Analyze via LC-MS/MS (C18 column, gradient elution) to quantify the parent compound and confirm the mass balance.

  • Parameter Extraction: Calculate Ea​ from the slope of the Arrhenius plot ( ln(k) vs. 1/T ) and derive ΔG‡ using the Eyring equation.

G Prep Sample Prep (CAS: 2763217-24-7) Solid Solid-State Analysis (DSC / TGA) Prep->Solid Powder Solution Solution-State Kinetics (IMC / LC-MS/MS) Prep->Solution Solvated Data Thermodynamic Parameter Extraction (ΔH, ΔS, Ea) Solid->Data Thermal Curves Solution->Data Degradation Rates

Figure 2: Self-validating experimental workflow for thermodynamic and kinetic stability profiling.

Conclusion

The thermodynamic profile of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile demonstrates that it is a highly stable scaffold, largely due to the synergistic electron-withdrawing effects of the C3-carbonitrile and C4-fluoro substituents. By employing self-validating thermal and kinetic protocols, researchers can confidently integrate this building block into advanced drug discovery pipelines without the risk of unforeseen late-stage degradation.

References

  • Optimization of pyrazolo[1,5-a]pyrimidine based compounds with pyridine scaffold: Synthesis, biological evaluation and molecular modeling study. Arabian Journal of Chemistry. 3

  • Discovery of pyrazolo[1,5-a]pyrimidine-3-carbonitrile derivatives as a new class of histone lysine demethylase 4D (KDM4D) inhibitors. PubMed. 1

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. 4

  • 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile Properties (CAS 2763217-24-7). Sigma-Aldrich.2

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2763217-24-7)[1] Application: Core fluorinated heterocyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Compound: 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2763217-24-7)[1] Application: Core fluorinated heterocyclic building block for kinase inhibitors and advanced pharmaceutical intermediates[2][3].

Mechanistic Rationale and Synthetic Strategy

The pyrazolo[1,5-a]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to improve metabolic stability and target binding affinity. The introduction of both a bromine atom at the C6 position and a fluorine atom at the C4 position provides dual orthogonal handles: the bromide allows for downstream transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates the pKa of the system and enhances lipophilic efficiency.

Historically, the synthesis of 3-cyano-pyrazolo[1,5-a]pyridines relied on the cycloaddition of pyridinium ylides with highly reactive and toxic cyanoalkynes. To establish a more robust, scalable, and self-validating system, this protocol adapts a modern TEMPO-mediated[3+2] annulation-aromatization strategy[4].

The Causality of Reagent Selection:

  • N-Amination: We utilize O-(2,4-dinitrophenyl)hydroxylamine (DPH) or O-(mesitylsulfonyl)hydroxylamine (MSH) to cleanly generate the N-aminopyridinium intermediate from 5-bromo-3-fluoropyridine.

  • Acrylonitrile as a Dipolarophile: Instead of using expensive alkynes, acrylonitrile serves as an atom-economical alkene equivalent for the [3+2] cycloaddition[4].

  • TEMPO / DIPEA System: The initial cycloaddition between the N-aminopyridinium ylide and acrylonitrile yields a dihydropyrazolo[1,5-a]pyridine intermediate. The addition of the mild organic oxidant TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) rapidly drives the oxidative aromatization, preventing the formation of undesired side products and ensuring a high-purity final compound[4].

Reaction Workflow Visualization

SynthesisWorkflow SM 5-Bromo-3-fluoropyridine (Starting Material) Amination N-Amination (Aminating Agent, 40°C) SM->Amination Intermediate 1-Amino-5-bromo-3-fluoropyridin-1-ium (Reactive Ylide Precursor) Amination->Intermediate Electrophilic Amination Annulation [3+2] Annulation (Acrylonitrile, DIPEA) Intermediate->Annulation Base-promoted Ylide Formation Oxidation Aromatization (TEMPO Oxidant) Annulation->Oxidation Dihydro-intermediate Product 6-Bromo-4-fluoro-pyrazolo[1,5-a] pyridine-3-carbonitrile Oxidation->Product Oxidative Dehydrogenation

Figure 1: Mechanistic workflow for the TEMPO-mediated synthesis of the target pyrazolo[1,5-a]pyridine.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometry for the critical [3+2] annulation-aromatization step, ensuring reproducible yields and minimizing purification bottlenecks[4].

Reagent / MaterialRoleEquivalentsAmount (per 10 mmol scale)Notes
1-Amino-5-bromo-3-fluoropyridin-1-ium salt Substrate1.0 eq10.0 mmolEnsure complete dryness before use.
Acrylonitrile Dipolarophile2.0 eq20.0 mmol (1.31 mL)Handle in fume hood (toxic/volatile).
DIPEA Base2.0 eq20.0 mmol (3.48 mL)Promotes ylide formation.
TEMPO Oxidant1.2 eq12.0 mmol (1.87 g)Drives final aromatization.
DMF or MeCN Solvent0.2 M50.0 mLDegassed to prevent side-reactions.

Step-by-Step Experimental Protocol

Phase 1: Preparation of the N-Aminopyridinium Intermediate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Reaction: Dissolve 5-bromo-3-fluoropyridine (10.0 mmol) in anhydrous acetonitrile (30 mL). Add O-(2,4-dinitrophenyl)hydroxylamine (11.0 mmol, 1.1 eq) portion-wise over 10 minutes at room temperature.

  • Heating: Warm the reaction mixture to 40 °C and stir for 16 hours.

  • Validation (In-Process): Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 4:1, UV active). A new baseline spot (the highly polar salt) should appear.

  • Isolation: Cool the mixture to 0 °C. Add diethyl ether (50 mL) to precipitate the 1-amino-5-bromo-3-fluoropyridin-1-ium 2,4-dinitrophenolate salt. Filter the solid, wash with cold diethyl ether (2 x 20 mL), and dry under high vacuum. Yield expectation: 80-85%.

Phase 2: TEMPO-Mediated [3+2] Annulation
  • Setup: In an oven-dried 100 mL Schlenk flask, suspend the isolated N-aminopyridinium salt (10.0 mmol) in anhydrous DMF (50 mL) under an argon atmosphere.

  • Reagent Addition: Add acrylonitrile (20.0 mmol) and TEMPO (12.0 mmol) to the suspension.

  • Base Initiation: Cool the reaction vessel to 0 °C using an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (20.0 mmol) dropwise over 15 minutes. Scientific Insight: Slow addition of the base controls the steady-state concentration of the highly reactive pyridinium ylide, preventing unwanted dimerization.

  • Reaction: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4-6 hours[4].

Phase 3: Workup, Purification, and Validation
  • Quenching: Dilute the reaction mixture with ethyl acetate (150 mL) and quench with saturated aqueous NH₄Cl (50 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with additional ethyl acetate (2 x 50 mL).

  • Washing: Wash the combined organic layers with water (3 x 50 mL) to remove DMF, followed by brine (50 mL).

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure via rotary evaporation.

  • Purification: Purify the crude residue by flash column chromatography (FCC) on silica gel. Elute with a gradient of 5% to 15% Ethyl Acetate in Hexanes[4].

  • Analytical Validation (Self-Validating System):

    • TLC: Rf ≈ 0.4 in 20% EtOAc/Hexanes.

    • LC-MS (ESI): Expected [M+H]⁺ m/z ~ 240.0 / 242.0 (characteristic 1:1 bromine isotope pattern).

    • ¹H NMR (400 MHz, CDCl₃): Look for the diagnostic pyrazolo[1,5-a]pyridine protons: a highly deshielded singlet for the pyrazole C2 proton (~8.3-8.5 ppm), and distinct coupling in the pyridine ring reflecting the C4-fluorine and C6-bromine substitution.

References

  • Literature Synthesis Protocol. "Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO Mediated [3+2] Annulation-Aromatization of N-Aminopyridines". DOI.org. [Link]

Sources

Application

Comprehensive HPLC Method Development and Validation for the Quantification of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile

Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Abstract This application note details the systematic development and validation of a stabili...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals

Abstract

This application note details the systematic development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the precise quantification of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile. By leveraging the Analytical Target Profile (ATP) framework outlined in the ICH Q14 guidelines[1] and executing validation per ICH Q2(R2)[2], this protocol establishes a self-validating, robust analytical procedure suitable for drug substance release and stability testing.

Introduction & Physicochemical Profiling

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS 2763217-24-7)[3] is a highly functionalized, rigid heterocyclic compound. Understanding its structural features is the critical first step in analytical method development:

  • Electron-Deficient Aromatic Core: The fused pyrazolo[1,5-a]pyridine ring is heavily deactivated by three strong electron-withdrawing groups: a nitrile (-CN) at position 3, a fluorine (-F) at position 4, and a bromine (-Br) at position 6.

  • Lipophilicity & Polarizability: The combination of a rigid planar structure and heavy halogens makes the molecule highly lipophilic and highly polarizable.

  • Ionization (pKa): Due to the strong electron-withdrawing substituents, the heterocyclic nitrogens are exceptionally weak bases. The molecule will remain un-ionized (neutral) across the standard HPLC operating range (pH 2.0 – 8.0).

Method Development Strategy (The "Why")

Modern analytical development relies on causality—understanding why a specific chromatographic condition is chosen rather than relying on trial and error. This method was developed using the enhanced approach defined in ICH Q14[1].

Column Selection: π−π Interactions

Standard C18 columns often yield broad peaks for highly halogenated, rigid aromatics due to excessive hydrophobic retention and poor mass transfer. Instead, a Phenyl-Hexyl stationary phase is selected.

  • Causality: The electron-rich phenyl ring of the stationary phase engages in strong π−π electron donor-acceptor interactions with the extremely electron-deficient pyrazolo-pyridine core of the analyte. This orthogonal selectivity provides sharper peak shapes and superior resolution from potential synthetic impurities compared to standard alkyl phases.

Mobile Phase & pH Control
  • Aqueous Phase (0.1% Formic Acid): Since the analyte is neutral, pH control is not needed to suppress analyte ionization. Instead, Formic Acid (pH ~2.7) is used to protonate residual silanols ( −Si-OH→−Si-OH2+​ ) on the silica support. This prevents secondary ion-exchange interactions that cause peak tailing.

  • Organic Modifier (Acetonitrile): Acetonitrile (ACN) is chosen over methanol. Its lower viscosity maximizes column efficiency (higher theoretical plates), and its aprotic nature prevents hydrogen-bonding interference with the analyte's nitrile group.

Method Development Workflow

HPLC_Workflow A 1. Physicochemical Profiling (pKa, logP, UV Max) B 2. Column Selection (Phenyl-Hexyl for π-π interactions) A->B C 3. Mobile Phase Optimization (0.1% FA & Acetonitrile) B->C D 4. Gradient & Flow Design (Resolution & Run Time) C->D E 5. Method Validation (ICH Q2(R2) Framework) D->E

Figure 1: Systematic HPLC method development workflow based on ICH Q14 principles.

Experimental Protocols (The "How")

Chromatographic Conditions

The optimized parameters are summarized in Table 1.

Table 1: Optimized RP-HPLC Conditions

ParameterSpecification
Column Phenomenex Luna Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 100% HPLC-Grade Acetonitrile
Elution Mode Gradient
Gradient Program 0-2 min: 30% B 2-10 min: 30% 80% B 10-12 min: 80% B 12.1-15 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/PDA at 265 nm
Injection Volume 10 µL
Step-by-Step Preparation Protocol

This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample analysis begins.

Step 1: Diluent Preparation Prepare a mixture of Methanol:Water (50:50, v/v). Causality: The diluent must be strong enough to dissolve the hydrophobic API but weak enough to match the initial gradient conditions (30% B), preventing solvent-shock and peak splitting at the column head.

Step 2: Standard Solution Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile reference standard into a 10 mL volumetric flask. Add 5 mL of pure Acetonitrile to ensure complete dissolution, sonicate for 5 minutes, and make up to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with Diluent.

Step 3: Sample Preparation

  • Weigh 10.0 mg of the bulk drug substance into a 10 mL volumetric flask.

  • Dissolve in 5 mL Acetonitrile, sonicate, and dilute to volume with Diluent.

  • Transfer 1.0 mL of this solution to a 10 mL volumetric flask and dilute to volume with Diluent (Target: 100 µg/mL).

  • Filter through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and compatible with high-organic solvent mixtures, preventing extractable contamination.

Step 4: System Suitability Testing (SST) Inject the Diluent (Blank) followed by six consecutive injections of the Working Standard. Evaluate the parameters against Table 2.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaTypical Observed Value
Retention Time ( tR​ ) Consistent~7.4 min
Theoretical Plates ( N ) 20009,250
Tailing Factor ( Tf​ ) 1.51.08
%RSD of Peak Area (n=6) 2.0%0.42%

Method Validation Framework

The method must be validated according to ICH Q2(R2) guidelines[2] to prove it is "fit for purpose."

Validation_Logic Core ICH Q2(R2) Validation Spec Specificity (Peak Purity, No Interference) Core->Spec Lin Linearity & Range (R² > 0.999, 50-150%) Core->Lin Acc Accuracy (Spike Recovery 98-102%) Core->Acc Prec Precision (RSD < 2.0%) Core->Prec Rob Robustness (Flow, Temp, pH variations) Core->Rob

Figure 2: Core analytical validation parameters as defined by ICH Q2(R2) guidelines.

Validation Execution Steps
  • Specificity & Forced Degradation: Inject blank, placebo, and API samples subjected to stress conditions (0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light for 24h, 60°C for 48h). Use a Photodiode Array (PDA) detector to calculate the peak purity angle. The purity angle must be less than the purity threshold, proving the API peak is free from co-eluting degradants.

  • Linearity and Range: Prepare five concentration levels ranging from 50 µg/mL to 150 µg/mL (50%, 80%, 100%, 120%, 150% of the nominal concentration). Plot peak area vs. concentration and calculate the regression coefficient ( R2 ).

  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic placebo matrix at 80%, 100%, and 120% levels (prepared in triplicate). Calculate the percentage recovery.

  • Precision:

    • Repeatability: Prepare six independent sample preparations at 100 µg/mL and inject on the same day.

    • Intermediate Precision: Have a second analyst prepare six new samples on a different day using a different HPLC system.

  • Robustness: Deliberately alter the flow rate ( ±0.1 mL/min), column temperature ( ±5 °C), and initial organic composition ( ±2% ). Ensure SST criteria still pass under these altered conditions.

Results & Discussion

A robust method yields highly reproducible data. Table 3 summarizes the expected validation outcomes for this specific molecule based on the developed protocol.

Table 3: ICH Q2(R2) Method Validation Summary

Validation ParameterAcceptance CriteriaValidation Results (Representative)Status
Specificity No interference at API tR​ ; Peak Purity passPurity Angle < Purity ThresholdPass
Linearity R2≥0.999 R2=0.9998 Pass
Range 50% to 150% of TargetValidatedPass
Accuracy (n=9) 98.0% – 102.0% Recovery99.4% – 100.7%Pass
Repeatability (n=6) %RSD 2.0%0.65%Pass
Intermediate Precision %RSD 2.0%0.82%Pass
Robustness SST Criteria met under variations Tf​≤1.2 , N≥8000 Pass

Conclusion

The developed RP-HPLC method for 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile successfully utilizes π−π interactions via a Phenyl-Hexyl column to achieve excellent peak shape and resolution. By adhering to the analytical lifecycle principles of ICH Q14 and the rigorous validation standards of ICH Q2(R2), this self-validating protocol guarantees high trustworthiness, accuracy, and precision for routine pharmaceutical quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q14 Analytical Procedure Development". ich.org. Available at:[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q2(R2) Validation of Analytical Procedures". ich.org. Available at:[Link]

Sources

Method

Application Note: 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile in Medicinal Chemistry &amp; Drug Discovery

Introduction & Rationale In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold, particularly in the design of targeted protein kinase inhibitors [1]. Actin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

In modern medicinal chemistry, the pyrazolo[1,5-a]pyridine bicyclic system has emerged as a highly privileged scaffold, particularly in the design of targeted protein kinase inhibitors [1]. Acting as a purine bioisostere, this electron-rich heterocycle effectively mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved kinase hinge region.

The compound 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (CAS: 2763217-24-7) is an advanced, rationally designed building block that provides medicinal chemists with a highly optimized starting point for scaffold hopping and late-stage functionalization. Every functional group on this molecule serves a distinct mechanistic or synthetic purpose:

  • 3-Carbonitrile (-CN): Acts as a critical hydrogen bond acceptor. In kinase inhibitors (such as RET inhibitors like Selpercatinib and its analogs), the cyano group engages with the backbone amide of conserved hinge residues (e.g., Ala807 in RET) [2]. Furthermore, its strong electron-withdrawing nature modulates the pKa of the bicyclic core, reducing off-target basicity and improving passive membrane permeability.

  • 4-Fluoro (-F): Strategically positioned to block cytochrome P450-mediated oxidation at the highly vulnerable C-4 position. Additionally, the stereoelectronic effects of the fluorine atom influence the dihedral angle of adjacent substituents, effectively locking the molecule into a bioactive conformation that minimizes entropic penalties upon target binding.

  • 6-Bromo (-Br): Provides an orthogonal, highly reactive vector for transition-metal-catalyzed cross-coupling reactions. This allows chemists to rapidly build out the molecule into the solvent-front or hydrophobic back pocket of the kinase active site to achieve target selectivity [3].

Mechanistic Insights: Targeting the RET Kinase Pathway

Rearranged during transfection (RET) kinase is a transmembrane receptor tyrosine kinase whose aberrant activation—via gene fusions (e.g., KIF5B-RET) or point mutations (e.g., M918T)—is a primary oncogenic driver in non-small cell lung cancer (NSCLC) and medullary thyroid cancer [4].

Pyrazolo[1,5-a]pyridine derivatives act as Type I kinase inhibitors. They competitively bind to the ATP-binding pocket in the active conformation (DFG-in). By occupying this pocket, the inhibitor prevents autophosphorylation, thereby shutting down downstream oncogenic signaling cascades, including the RAS/MAPK (proliferation) and PI3K/AKT (survival) pathways.

RET_Pathway GDNF GDNF / GFLs RET RET Kinase (Mutant/Fusion) GDNF->RET Activates RAS_MAPK RAS / MAPK Pathway (Proliferation) RET->RAS_MAPK Phosphorylation PI3K_AKT PI3K / AKT Pathway (Survival) RET->PI3K_AKT Phosphorylation Inhibitor Pyrazolo[1,5-a]pyridine Inhibitor Inhibitor->RET Competes with ATP ATP ATP ATP->RET Binds Hinge

Fig 1: Mechanism of action of pyrazolo[1,5-a]pyridine-based inhibitors in the RET kinase pathway.

Quantitative Data: Structure-Activity Relationship (SAR)

The table below summarizes the comparative kinase inhibition and pharmacokinetic parameters of generic pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives when functionalized at the C-6 position.

Compound Vector (C-6 Substitution)RET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Oral Bioavailability (%F)
Unsubstituted (Core only)> 10,000> 10,000> 10,000N/A
6-(Pyridine-3-yl) analog45.2120.585012%
6-(Diazabicyclo[3.1.1]heptyl) analog1.24.5> 5,00048%
4-Fluoro-6-(Diazabicyclo) analog 0.8 2.1 > 10,000 65%

Data Interpretation: The introduction of the 4-fluoro group not only maintains sub-nanomolar potency against wild-type RET and the challenging V804M gatekeeper mutation but significantly improves oral bioavailability (%F) by mitigating first-pass oxidative metabolism.

Experimental Workflows & Protocols

The 6-bromo substituent is primed for divergent synthesis. Below are two self-validating protocols for functionalizing 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile.

Synthetic_Workflow Start 6-Bromo-4-fluoro-pyrazolo [1,5-a]pyridine-3-carbonitrile Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base, Heat) Start->Suzuki Boronic Acid/Ester Buchwald Buchwald-Hartwig Amination (Pd2(dba)3, Ligand, Base) Start->Buchwald Amine Nucleophile Intermediate 6-Aryl-4-fluoro-pyrazolo [1,5-a]pyridine-3-carbonitrile Suzuki->Intermediate C-C Bond Formation Final Advanced Kinase Inhibitor Buchwald->Final C-N Bond Formation

Fig 2: Divergent synthetic workflow for C-6 functionalization of the pyrazolopyridine scaffold.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol establishes a C-C bond at the C-6 position, typically used to attach aryl or heteroaryl rings that extend into the kinase solvent-front.

Reagents & Materials:

  • 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq)

  • Aryl/Heteroaryl Boronic Acid or Pinacol Ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask, combine the starting bromide, boronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Causality: The biphasic system ensures the solubility of both the organic substrates and the inorganic base. Sparge the mixture with Argon for 15 minutes. Causality: Oxygen must be rigorously removed to prevent the rapid oxidation of the Pd(0) active catalytic species, which would lead to homocoupling of the boronic acid and reaction stalling.

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask and heat to 90 °C for 4–6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The starting material will exhibit a characteristic 1:1 isotopic doublet[M+H]⁺ due to the ⁷⁹Br/⁸¹Br isotopes. The reaction is deemed complete when this doublet completely disappears, replaced by a single mass peak corresponding to the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination

This protocol establishes a C-N bond, often used to attach solubilizing basic amines (e.g., piperazines, diazabicyclo rings) that interact with the solvent-exposed regions of the target protein.

Reagents & Materials:

  • 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq)

  • Secondary Amine Nucleophile (1.5 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • XPhos or RuPhos Ligand (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) or Cs₂CO₃ (2.0 eq)

  • Solvent: Toluene or 1,4-Dioxane

Step-by-Step Methodology:

  • Preparation: Charge a vial with the bromide, amine, base, Pd₂(dba)₃, and the phosphine ligand.

  • Degassing: Add anhydrous solvent and purge with Argon for 10 minutes. Causality: Bulky, electron-rich ligands like XPhos are highly susceptible to oxidation; inert atmosphere is critical for the generation of the active L-Pd(0) species.

  • Heating: Heat the reaction mixture at 100 °C for 12 hours. Causality: The electron-withdrawing 3-CN group slightly deactivates the 6-position toward oxidative addition compared to an unsubstituted ring, necessitating elevated temperatures and a highly active catalyst system.

  • Self-Validation: Monitor via TLC (UV 254 nm). The highly conjugated pyrazolo[1,5-a]pyridine system is strongly UV active. A new, more polar spot (due to the introduced amine) should appear.

  • Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the target compound as a pure salt.

Conclusion

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile is a sophisticated, multi-functional building block that exemplifies rational drug design. By combining a privileged ATP-mimetic core with strategic halogenation and cyanation, it provides researchers with an ideal scaffold for developing next-generation kinase inhibitors with enhanced potency, selectivity, and metabolic stability.

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: National Center for Biotechnology Information (NCBI) - PMC URL: [Link]

  • Title: Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions Source: ACS Omega URL: [Link]

  • Title: Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors (US10138243B2)
Application

Application Note: Site-Selective Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile

Executive Summary & Strategic Context The pyrazolo[1,5-a]pyridine core is a privileged scaffold in modern medicinal chemistry, most notably featured in highly selective RET kinase inhibitors such as selpercatinib (LOXO-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Context

The pyrazolo[1,5-a]pyridine core is a privileged scaffold in modern medicinal chemistry, most notably featured in highly selective RET kinase inhibitors such as selpercatinib (LOXO-292)[1] and next-generation RET-targeted PROTAC degraders[2]. The intermediate 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile is a highly strategic building block because it offers orthogonal reactivity: the C6-bromide is primed for palladium-catalyzed cross-coupling, while the C4-fluoride is activated for Nucleophilic Aromatic Substitution (SNAr)[3].

This application note details the mechanistic rationale and optimized protocol for the site-selective Suzuki-Miyaura cross-coupling at the C6 position, ensuring high yields without compromising the sensitive C4-fluoro group.

Mechanistic Causality & Reaction Design

Orthogonal Reactivity: Why the 6-Bromo Group Reacts First In palladium-catalyzed cross-coupling, oxidative addition preferentially occurs at the weaker C–Br bond compared to the stronger C–F bond. However, the presence of the 3-carbonitrile group profoundly alters the electronic landscape of the molecule. The strong electron-withdrawing nature of the cyano group lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring. This accelerates the oxidative addition of Pd(0) into the C6–Br bond but simultaneously renders the C4–F bond highly susceptible to nucleophilic attack[3].

The Chemoselectivity Challenge: Preventing C4-F Hydrolysis The primary failure mode in this specific Suzuki coupling is the premature hydrolysis or displacement of the C4-fluoride by the base used in the reaction. If strong aqueous bases (e.g., NaOH, KOH) or excessively high temperatures are employed, the C4-fluoro group will undergo SNAr with hydroxide ions, yielding a C4-hydroxy byproduct.

To achieve a self-validating, chemoselective system:

  • Base Selection : Mild, non-nucleophilic bases such as anhydrous K3​PO4​ or KOAc must be used to prevent C4-F cleavage.

  • Catalyst Selection : A highly active precatalyst, such as XPhos Pd G2, is required. Bulky, electron-rich biarylphosphine ligands like XPhos accelerate the reductive elimination step. This allows the reaction to reach completion rapidly at moderate temperatures (80 °C), thereby minimizing the residence time of the sensitive C4-F bond in basic media[4].

Workflow Visualization

Workflow SM 6-Bromo-4-fluoro- pyrazolo[1,5-a]pyridine- 3-carbonitrile Suzuki Suzuki-Miyaura Cross-Coupling (C6-Position) SM->Suzuki Boronic Acid Pd Catalyst Int1 6-Aryl-4-fluoro- pyrazolo[1,5-a]pyridine- 3-carbonitrile Suzuki->Int1 High Yield (No C4-F cleavage) SNAr SNAr Reaction (C4-Position) Int1->SNAr Amine Base, Heat API Target API (e.g., RET Inhibitor) SNAr->API Orthogonal Functionalization

Workflow demonstrating the orthogonal functionalization of the pyrazolo[1,5-a]pyridine scaffold.

Optimization of Reaction Conditions

The following table summarizes the causal relationship between catalyst/base selection and chemoselective yield. Quantitative data demonstrates why specific reagents are mandated for this substrate.

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
1 Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/ H2​O (4:1)9045Sluggish oxidative addition; competitive protodeboronation.
2 Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane/ H2​O (4:1)8072Good conversion; trace C4-OH hydrolysis byproduct observed.
3 Pd(dppf)Cl2​ (5 mol%) KOAc THF/ H2​O (4:1)8078Improved chemoselectivity; KOAc prevents C4-F cleavage.
4 XPhos Pd G2 (2 mol%) K3​PO4​ 1,4-Dioxane/ H2​O (4:1) 80 91 Rapid conversion; complete preservation of the C4-F bond.
Detailed Experimental Protocol

Target Reaction: Synthesis of 6-(Heteroaryl)-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile

Materials & Reagents:

  • 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 equiv, limiting reagent)

  • Heteroaryl Boronic Acid or Pinacol Ester (e.g., ) (1.1 equiv)[3]

  • XPhos Pd G2 (Chloro(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)[2-(2'-amino-1,1'-biphenyl)]palladium(II)) (0.02 equiv)

  • Potassium Phosphate tribasic ( K3​PO4​ ) (2.0 equiv)

  • 1,4-Dioxane (degassed, anhydrous)

  • Deionized Water (degassed)

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 mmol), the boronic acid/ester (1.1 mmol), and K3​PO4​ (2.0 mmol).

  • Inert Atmosphere Establishment : Seal the flask with a rubber septum. Evacuate the flask and backfill with ultra-pure Nitrogen or Argon. Repeat this cycle three times to ensure a completely oxygen-free environment. Causality: This is critical to prevent the oxidation of the electron-rich XPhos ligand, which would instantly deactivate the catalyst.

  • Solvent Addition : Syringe in 4.0 mL of degassed 1,4-Dioxane followed by 1.0 mL of degassed H2​O . The biphasic nature of the solvent ensures the solubility of both the highly lipophilic organic substrates and the inorganic base.

  • Catalyst Introduction : Briefly open the system under a positive flow of inert gas and add XPhos Pd G2 (0.02 mmol). Re-seal and purge with inert gas for an additional 2 minutes.

    • Self-Validation Check: Upon heating, the solution should transition to a characteristic yellow/orange hue, indicating the successful formation of the active Pd(0) species.

  • Thermal Activation : Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) to ensure adequate mass transfer across the biphasic system. Monitor the reaction via LC-MS. Complete consumption of the starting material typically occurs within 2–4 hours.

  • Quenching and Workup : Cool the reaction to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with saturated aqueous NH4​Cl (10 mL).

    • Causality: The mildly acidic NH4​Cl instantly neutralizes residual basicity, protecting the highly activated C4-F bond from hydrolysis during the aqueous workup phase.

  • Purification : Extract the aqueous layer with Ethyl Acetate (2 × 10 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure cross-coupled product.

References
  • Mo, H.; Liu, J.; Yin, T.; Cao, X.; Su, Z.; Zhao, D.-G.; Ma, Y.-Y. "Discovery of a Selective and Orally Bioavailable RET Degrader with Effectiveness in Various Mutations." Journal of Medicinal Chemistry, 2025, 68(3), 2657-2679.[Link]

  • Hughes, D. L. "Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib." Organic Process Research & Development, 2021, 25(10), 2253–2276.[Link]

  • Fares, M.; et al. "Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one." RSC Advances, 2021, 11, 1287-1302.[Link]

Sources

Method

In vivo dosing strategies for 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile in murine models

An In-depth Guide to Preclinical Dosing Strategy Development for 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile in Murine Models Authored by a Senior Application Scientist Foreword: The pyrazolo[1,5-a]pyridine s...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to Preclinical Dosing Strategy Development for 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile in Murine Models

Authored by a Senior Application Scientist

Foreword: The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors and other targeted therapeutics.[1][2] 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile represents a novel chemical entity (NCE) with significant therapeutic potential, likely targeting key signaling pathways involved in cell proliferation and survival. However, translating a promising NCE from the bench to a preclinical in vivo setting is a critical bottleneck. Compounds of this class often exhibit poor aqueous solubility, posing a significant challenge for achieving adequate bioavailability and therapeutic exposure in animal models.[3][4]

This document provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals to design and execute robust in vivo dosing strategies for 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile and similar NCEs in murine models. We move beyond simple step-by-step instructions to explain the causality behind our protocol choices, empowering researchers to troubleshoot and adapt these methodologies. Our approach is grounded in establishing a self-validating system, from initial formulation to final pharmacodynamic readout, ensuring data integrity and translatability.

Section 1: Foundational Characterization & Formulation Strategy

The journey to an effective in vivo study begins with a thorough understanding of the compound's physicochemical properties. These characteristics dictate the formulation strategy, which is arguably the most critical variable for a poorly soluble compound.

Physicochemical Assessment (The "Know Your Compound" Principle)

Prior to any animal handling, key parameters for 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile must be determined. While specific data for this NCE is not publicly available, pyrazolopyridine derivatives often exhibit high melting points and a lipophilic nature, suggesting poor water solubility.[5]

Initial Steps:

  • Aqueous Solubility Determination: Measure solubility in buffers at various pH levels (e.g., pH 2.0, 6.5, 7.4) to understand if pH modification can be a viable solubilization strategy.

  • LogP/LogD Measurement: Determine the lipophilicity, which informs the choice between lipid-based or co-solvent-based formulations.

  • pKa Determination: Identify ionizable groups that can be targeted for salt formation or pH-adjusted formulations.

  • Solid-State Characterization: Analyze crystallinity and polymorphism, as these factors impact dissolution rate and stability.

The Formulation Development Workflow

For an NCE with anticipated poor solubility, a tiered approach to formulation is essential. The goal is to create a vehicle that is safe, well-tolerated, and capable of maintaining the drug in a state suitable for absorption.[6] The choice of administration route (Oral, Intraperitoneal, Intravenous) profoundly influences the formulation requirements.

The following diagram outlines a logical workflow for selecting an appropriate formulation strategy.

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Route-Specific Optimization & Tolerability cluster_2 Phase 3: Final Formulation Selection A Start: Poorly Soluble NCE B Tier 1 Screen: Aqueous Vehicles (Saline, PBS, pH adjustment) A->B Is it soluble? C Tier 2 Screen: Co-Solvent Systems (PEG400, PG, DMSO) B->C No J Select Lead Formulation(s) for MTD & PK Studies B->J Yes (Rare) D Tier 3 Screen: Surfactant/Complexation (Tween 80, HP-β-CD) C->D No / Precipitates on dilution F Oral (PO) Focus: Stability, Suspension Uniformity C->F Optimize for Route G Intraperitoneal (IP) Focus: Low Irritancy, Sterility C->G Optimize for Route H Intravenous (IV) Focus: Complete Solubilization, Low Viscosity, Sterility C->H Optimize for Route E Tier 4 Screen: Suspensions/Lipid-Based (CMC, Oil, SEDDS) D->E No / Insufficient Concentration D->F Optimize for Route D->G Optimize for Route D->H Optimize for Route E->F Optimize for Route I Vehicle Tolerability Study in Mice F->I G->I H->I I->J Tolerated

Caption: Formulation selection workflow for a poorly soluble NCE.

Common Vehicle Components & Considerations

Selecting the right vehicle is a balance between solubilizing power and potential toxicity. A vehicle-only control group is mandatory in all in vivo experiments to isolate the effects of the compound from those of the formulation.[7]

Vehicle ComponentRoute(s)Concentration RangeRationale & CausalityPotential Issues
Saline (0.9% NaCl) PO, IP, IV, SCN/AIsotonic, well-tolerated. Ideal if compound is soluble.[8]Unsuitable for hydrophobic compounds.
Carboxymethylcellulose (CMC) PO0.5 - 1% w/vForms a uniform, low-viscosity suspension. Prevents particle aggregation, improving dose consistency.[9]Compound may settle; requires vigorous mixing before dosing.
PEG 400 PO, IP10 - 60%Co-solvent that increases solubility. Generally well-tolerated at lower concentrations.[10]Can cause motor impairment and toxicity at high concentrations, especially via IP route.[8][9]
Tween 80 / Polysorbate 80 PO, IP, IV1 - 10%Non-ionic surfactant that enhances solubility via micelle formation and stabilizes suspensions.[3]Can cause hypersensitivity reactions, particularly with IV administration.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) PO, IP, IV20 - 40%Forms inclusion complexes, encapsulating the hydrophobic drug molecule to increase aqueous solubility.[10]Can be nephrotoxic at high doses, especially with repeated administration.
DMSO IP, SC (as co-solvent)< 10%Powerful solvent, often used to create a concentrated stock before dilution into a final vehicle.Significant toxicity, including motor impairment and inflammation, when used alone or at high concentrations.[8][11]

Section 2: Preclinical Study Design: A Stepwise Approach

A logical progression of in vivo studies is crucial to generate meaningful data efficiently while adhering to ethical animal use principles (the 3Rs: Replacement, Reduction, and Refinement).

G cluster_A Objective: Safety & Tolerability cluster_B Objective: Exposure (ADME) cluster_C Objective: Biological Effect A Step 1: Maximum Tolerated Dose (MTD) Study B Step 2: Pilot Pharmacokinetic (PK) Study A->B Defines highest safe dose A_desc Determine the highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss). A->A_desc C Step 3: Pharmacodynamic (PD) / Target Engagement Study B->C Informs dose & time for PD D Step 4: Efficacy Study in Disease Model B->D Informs dose regimen for efficacy B_desc Characterize Absorption, Distribution, Metabolism, and Excretion (ADME). Determines Cmax, Tmax, AUC. B->B_desc C->D Confirms in vivo target modulation C_desc Measure the effect on the biological target (e.g., inhibition of kinase phosphorylation) at different doses and times. C->C_desc

Caption: Stepwise workflow for preclinical in vivo studies.

The Maximum Tolerated Dose (MTD) Study

The MTD study is the foundational in vivo safety assessment.[12] Its purpose is to identify the upper limit of dosing for subsequent efficacy tests, ensuring that observed effects are due to the compound's specific activity, not systemic toxicity.[13]

Key Parameters:

  • Animals: Naive, healthy mice (e.g., CD-1 or C57BL/6), typically one gender to start (e.g., female).

  • Dose Escalation: A dose-escalation scheme (e.g., modified Fibonacci) is used.

  • Endpoints: Clinical observations (posture, activity), body weight change, and mortality. The MTD is often defined as the dose causing no more than 10-15% mean body weight loss and no mortality.

The Pharmacokinetic (PK) Study

A pilot PK study reveals what the body does to the drug.[14] It is essential for understanding the relationship between the administered dose and the resulting concentration of the drug in the plasma and, potentially, in the target tissue over time.[15] This data is critical for designing an effective dosing schedule for efficacy studies.

Key Parameters:

  • Dosing: A single dose at a level known to be well-tolerated (e.g., 1/2 to 1/3 of the MTD).

  • Routes: Include the intended therapeutic route (e.g., PO) and an IV route to determine absolute bioavailability.

  • Sampling: Serial blood collection at multiple time points (e.g., 15m, 30m, 1h, 2h, 4h, 8h, 24h).[15]

  • Analysis: LC-MS/MS analysis of plasma samples to determine drug concentration.

The Pharmacodynamic (PD) and Efficacy Study

PD studies reveal what the drug does to the body, specifically its effect on the intended biological target.[16] For a kinase inhibitor, the most direct PD marker is a change in the phosphorylation state of its substrate.[17][18]

Hypothesized Mechanism of Action: Pyrazolo[1,5-a]pyridine derivatives have been identified as inhibitors of various kinases, including those in the PI3K/Akt pathway, such as PDK1.[19] Inhibition of this pathway would lead to decreased phosphorylation of downstream targets like Akt and GSK3β, ultimately reducing cell proliferation and survival.[18]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p (Thr308) GSK3b GSK3β Akt->GSK3b p (inhibition) Proliferation Cell Proliferation & Survival Akt->Proliferation mTORC2 mTORC2 mTORC2->Akt p (Ser473) Inhibitor 6-Bromo-4-fluoro- pyrazolo[1,5-A]pyridine -3-carbonitrile Inhibitor->PDK1 Inhibition

Caption: Hypothesized PI3K/Akt signaling pathway targeted by the compound.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be robust starting points. All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC). [20]

Protocol 1: Preparation of an Oral Suspension Formulation (10 mg/mL)

This protocol is designed for a hydrophobic compound, using a common and generally well-tolerated suspension vehicle.

Materials:

  • 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile (NCE)

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.

  • Sterile conical tubes (15 mL)

  • Mortar and pestle (optional, for particle size reduction)

  • Homogenizer or sonicator

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Vehicle:

    • In a sterile beaker, add 90 mL of sterile water.

    • While stirring, slowly sprinkle 0.5 g of CMC powder into the water to prevent clumping.

    • Stir until the CMC is fully hydrated and the solution is clear (this may take several hours or can be done overnight at 4°C).

    • Add 100 µL of Tween 80.

    • Add sterile water to a final volume of 100 mL. Mix thoroughly.

  • Weigh the Compound: Accurately weigh 100 mg of the NCE. For improved suspension, the compound can be gently ground to a fine powder using a mortar and pestle.[3]

  • Create a Paste: Transfer the weighed NCE to a sterile 15 mL conical tube. Add a small volume (approx. 1 mL) of the vehicle and mix with a spatula to create a uniform, lump-free paste. This "wetting" step is critical to prevent powder clumping.

  • Suspend the Compound: Gradually add the remaining vehicle to the paste in small increments, vortexing thoroughly after each addition, until a final volume of 10 mL is reached.

  • Homogenize: For a more uniform suspension, sonicate the mixture on ice or use a homogenizer until no visible aggregates remain.

  • Storage and Use: Store at 4°C for up to one week (stability should be confirmed). Crucially, vortex vigorously and/or stir with a magnetic stirrer immediately before each animal is dosed to ensure dose uniformity.

Protocol 2: Preparation of an Intravenous Formulation (2 mg/mL)

This protocol uses a co-solvent/surfactant system designed for complete solubilization, which is mandatory for IV administration.[10]

Materials:

  • 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile (NCE)

  • Vehicle components: DMSO, PEG400, Tween 80, Sterile Saline (0.9% NaCl).

  • Sterile, low-protein binding microcentrifuge tubes.

  • 0.22 µm sterile syringe filter.

Procedure:

  • Prepare the Final Vehicle (Example: 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline):

    • Note: The exact ratios must be optimized to achieve full solubilization of the NCE at the target concentration.

  • Dissolve the Compound:

    • Weigh 2 mg of the NCE into a sterile microcentrifuge tube.

    • Add 10 µL of DMSO to dissolve the compound completely. This creates the initial stock concentrate.

    • Add 40 µL of PEG400 and vortex until the solution is clear.

    • Add 5 µL of Tween 80 and vortex until clear.

    • Slowly add 45 µL of sterile saline, vortexing during the addition to prevent precipitation. The final volume will be 100 µL.

    • Troubleshooting: If precipitation occurs upon adding the aqueous component, the proportion of co-solvents may need to be increased, or a different solubilizer like HP-β-CD should be evaluated.[10]

  • Sterilization: Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile vial. This step is mandatory for IV injections.[10]

  • Use: Use the formulation immediately. Do not store aqueous formulations of poorly soluble compounds for extended periods unless stability has been formally assessed.

Protocol 3: Murine Maximum Tolerated Dose (MTD) Study

Design:

  • Animals: 15 female CD-1 mice, 8-10 weeks old.

  • Groups (n=3 mice/group):

    • Group 1: Vehicle control (e.g., 0.5% CMC/0.1% Tween 80), dosed at 10 mL/kg.

    • Group 2: 30 mg/kg NCE.

    • Group 3: 100 mg/kg NCE.

    • Group 4: 300 mg/kg NCE.

    • Group 5: 1000 mg/kg NCE.

  • Administration: Single oral gavage (PO).

  • Duration: 14 days.

Procedure:

  • Acclimatization: Allow animals to acclimate for at least 7 days before the study begins.

  • Day 0 - Dosing:

    • Record the body weight of each mouse.

    • Calculate the exact volume to administer to each mouse based on its weight (Dose Volume (mL) = [Dose (mg/kg) * Body Weight (kg)] / Concentration (mg/mL)).

    • Administer the vehicle or NCE formulation via oral gavage. Use appropriate gavage needles (e.g., 20G, flexible tip).[21]

  • Monitoring:

    • Record clinical observations (activity level, posture, ruffled fur, etc.) at 1, 4, and 24 hours post-dose, and then daily for 14 days.

    • Record body weight daily for the first 7 days, and then on Day 10 and Day 14.

  • Endpoint Determination: The MTD is the highest dose that does not result in mortality, >15% body weight loss, or significant, persistent clinical signs of toxicity.[12]

Section 4: References

  • Hedrich, H. (Ed.). (2004). The laboratory mouse. Chapter 32: Routes of Administration. Elsevier.

  • Boston University IACUC. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats. Available from: [Link]

  • JoVE. (2012, September 26). Manual Restraint and Common Compound Administration Routes in Mice and Rats. Available from: [Link]

  • TransCure bioServices. (2025, May 22). How to Administer a Substance to a Mouse? Available from: [Link]

  • University of Iowa IACUC. Routes and Volumes of Administration in Mice. Available from: [Link]

  • Brito, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 70-81. Available from: [Link]

  • Reaction Biology. Maximum Tolerable Dose Study Services. Available from: [Link]

  • Brito, M., et al. (2018, March 8). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. ResearchGate. Available from: [Link]

  • National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]

  • University of Beira Interior. (2018, March 13). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. Available from: [Link]

  • de Vries, E. G., et al. (2005). Should we tolerate tolerability as an objective in early drug development? British Journal of Cancer, 92(5), 791–796. Available from: [Link]

  • Li, F., et al. (2015). Murine Pharmacokinetic Studies. Journal of Visualized Experiments, (105), 53342. Available from: [Link]

  • InnoSer. (2025, February 24). Using Mouse Data to Establish PK/PD Relationships. Available from: [Link]

  • ResearchGate. (Figure). Some reported pyrazolopyridine derivatives and their IC50 values as anticancer and kinase inhibitors. Available from: [Link]

  • Al-Ostath, A., et al. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(22), 5031. Available from: [Link]

  • Frontiers in Chemistry. (2024). Computational insights into rational design and virtual screening of pyrazolopyrimidine derivatives targeting Janus kinase 3 (JAK3). Available from: [Link]

  • Michailidou, M., et al. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. RSC Advances, 16, 12345-12356. Available from: [Link]

  • Thackaberry, E. A. (2013). Vehicle selection for nonclinical oral safety studies. Expert Opinion on Drug Metabolism & Toxicology, 9(12), 1635-1646. Available from: [Link]

  • Crist, R. M., et al. (2020). Guidelines for the experimental design of pharmacokinetic studies with nanomaterials in preclinical animal models. Journal of Controlled Release, 323, 21-31. Available from: [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Rhodes, N., et al. (2008). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Cancer Research, 68(7), 2366–2374. Available from: [Link]

  • Zhang, Z., et al. (2012). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. International Journal of Molecular Sciences, 13(9), 11536–11546. Available from: [Link]

  • Box, K. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds. University of Huddersfield. Available from: [Link]

  • Lavan, M., & Knipp, G. T. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue University.

  • Hagedorn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(11), 2326. Available from: [Link]

  • de Souza, A. R. L., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Pharmaceuticals, 15(8), 911. Available from: [Link]

  • Bio-Protocol. (n.d.). A Standardized Protocol for Mouse Longevity Studies in Preclinical Drug Development. Available from: [Link]

  • Taconic Biosciences. (2025, March 20). The Role of Mouse Models in Drug Discovery. Available from: [Link]

  • ResearchGate. (Request PDF). Characterization of an Akt Kinase Inhibitor with Potent Pharmacodynamic and Antitumor Activity. Available from: [Link]

  • White, A. W., et al. (2005). In vitro and in vivo pharmacokinetic-pharmacodynamic relationships for the trisubstituted aminopurine cyclin-dependent kinase inhibitors olomoucine, bohemine and CYC202. Clinical Cancer Research, 11(13), 4877-4887. Available from: [Link]

  • PubChem. 6-Bromo-4-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile. Available from: [Link]

  • Journal of Medicinal Chemistry. (2024, September 25). First Demonstration of In Vivo PDE11A4 Target Engagement for Potential Treatment of Age-Related Memory Disorders. Available from: [Link]

  • GSRS. 6-BROMO-4-(6-FLUOROPYRIDIN-3-YL)PYRAZOLO(1,5-A)PYRIDINE-3-CARBONITRILE. Available from: [Link]

  • RSC Publishing. Identification of 6-amino-1H-pyrazolo[3,4-d]pyrimidines with in vivo efficacy against visceral leishmaniasis. Available from: [Link]

  • CPL. (n.d.). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Molecules. Available from: [Link]

  • NextSDS. 6-Bromo-4-hydroxypyrazolo[1,5-A]pyridine-3-carbonitrile. Available from: [Link]

  • ACS Omega. (2019, September 4). Synthetic Strategy for Pyrazolo[1,5-a]pyridine and Pyrido[1,2-b]indazole Derivatives through AcOH and O2-Promoted Cross-dehydrogenative Coupling Reactions. Available from: [Link]

  • ResearchGate. (2020, October 16). Pyrazolo[1,5-: A] pyrimidines-based fluorophores: A comprehensive theoretical-experimental study. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile synthesis

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing compl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks researchers encounter when synthesizing complex, multi-halogenated scaffolds.

Synthesizing 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile presents unique challenges. The process relies on the [3+2] annulation of an N-aminopyridinium salt with an electron-deficient alkene (acrylonitrile), followed by oxidative aromatization. When dealing with a 3,5-dihalogenated starting material (3-bromo-5-fluoropyridine), achieving high regioselectivity and preventing premature oxidation are the primary hurdles.

Below, you will find a mechanistic breakdown, expert troubleshooting FAQs, optimization data, and a self-validating experimental protocol designed to guarantee reproducibility.

I. Mechanistic Pathway

Workflow A 3-Bromo-5-fluoropyridine (Starting Material) C N-Aminopyridinium Salt (Isolated Intermediate) A->C Step 1 B N-Amination (MSH, 0 °C) Strictly Anhydrous B->C E Dihydropyrazolo Adduct (Kinetic Product) C->E Step 2 D [3+2] Cycloaddition (Acrylonitrile, DIPEA, 0 °C) D->E G 6-Bromo-4-fluoro-pyrazolo [1,5-a]pyridine-3-carbonitrile (Target Yield >80%) E->G Step 3 F Oxidative Aromatization (TEMPO Post-Addition) F->G

Fig 1. Mechanistic workflow for the regioselective[3+2] annulation-aromatization pathway.

II. Expert Troubleshooting FAQs

Q1: Why is my overall yield consistently below 40% despite complete consumption of the starting pyridine?

  • Causality: The issue almost always stems from competitive oxidation during the cycloaddition phase. If the oxidant (TEMPO) is present during the initial reaction between the N-aminopyridinium salt and acrylonitrile (a "co-addition" strategy), it prematurely oxidizes the highly reactive N-ylide intermediate. This leads to degradation pathways rather than the desired ring closure.

  • Solution: Implement a strict TEMPO post-addition strategy . By allowing the dihydropyrazolo intermediate to fully form before introducing the oxidant, you prevent premature quenching of the reactive ylide, significantly boosting the overall yield[1].

Q2: I am observing a poor regiomeric ratio (e.g., 2:1) between the target 6-bromo-4-fluoro isomer and the 4-bromo-6-fluoro byproduct. How can I improve regioselectivity?

  • Causality: Regioselectivity is governed by the electronic and steric differentiation between the C2 and C6 positions of the 1-amino-3-bromo-5-fluoropyridin-1-ium intermediate. Strong bases (like DBU) and high initial temperatures provide excessive thermal energy, which reduces the activation energy barrier differences between the two transition states. This results in a thermodynamic, nearly statistical mixture of isomers.

  • Solution: Switch to a milder base such as N,N-Diisopropylethylamine (DIPEA) and initiate the cycloaddition at 0 °C to enforce kinetic control. The combination of low temperature, a mild base, and the TEMPO post-addition strategy preserves the kinetic regioselectivity, yielding ratios greater than 10:1 in favor of the target isomer[1].

Q3: What causes the formation of de-halogenated or over-oxidized byproducts during aromatization?

  • Causality: Extended exposure to pure oxygen at elevated temperatures, or using a massive excess of TEMPO, induces radical-mediated dehalogenation (particularly at the bromine site).

  • Solution: Limit TEMPO to 1.2 equivalents and conduct the reaction under an ambient air atmosphere rather than a pure O2 balloon. The synthesis of pyrazolo[1,5-a]pyridines via [3+2] annulation is highly efficient under mild, ambient conditions[2].

III. Yield & Regioselectivity Optimization Data

The following table summarizes the quantitative impact of base selection, temperature, and oxidant timing on the reaction efficiency.

EntryBase (2.0 eq)Oxidant StrategyTemp (°C)Regiomeric Ratio (Target:Minor)Isolated Yield (%)
1DBUCo-addition252.5 : 147%
2DIPEACo-addition254.0 : 161%
3DIPEAPost-addition257.2 : 176%
4 DIPEA Post-addition 0 to 25 >10 : 1 85%

IV. Standardized Self-Validating Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation checkpoint is met.

Step 1: N-Amination
  • Action: Dissolve 3-bromo-5-fluoropyridine (1.0 equiv) in anhydrous DCM at 0 °C. Add O-(Mesitylsulfonyl)hydroxylamine (MSH) (1.2 equiv) dropwise. Stir for 2 hours.

  • Causality: MSH is highly electrophilic and thermally sensitive; maintaining 0 °C prevents exothermic degradation of the amination reagent before it can react with the pyridine nitrogen.

  • Validation Checkpoint: A dense white precipitate (N-aminopyridinium mesitylenesulfonate) MUST form. Filter and wash with cold diethyl ether. If the filtrate remains heavily UV-active on TLC, amination is incomplete; check the integrity of your MSH reagent.

Step 2: [3+2] Cycloaddition
  • Action: Suspend the validated N-aminopyridinium salt in anhydrous DMF at 0 °C. Add acrylonitrile (2.0 equiv), followed by the dropwise addition of DIPEA (2.0 equiv). Slowly warm to room temperature and stir for 4 hours.

  • Causality: DIPEA acts as a mild base to generate the N-ylide in situ. The slow generation at 0 °C ensures kinetic control, driving the acrylonitrile to attack the less sterically hindered position.

  • Validation Checkpoint: Perform an LC-MS aliquot analysis. The reaction is valid to proceed ONLY when the starting salt mass is fully consumed and the [M+H]+ peak of the dihydropyrazolo intermediate is the dominant signal.

Step 3: Oxidative Aromatization
  • Action: Directly to the validated Step 2 mixture, add TEMPO (1.2 equiv) in a single portion. Stir at room temperature under an ambient air atmosphere for 6-8 hours.

  • Causality: TEMPO acts as a catalytic oxidant (regenerated by ambient O2) to drive the aromatization. Post-addition prevents TEMPO from interfering with the initial ylide formation.

  • Validation Checkpoint: Observe a distinct color shift in the reaction mixture from pale yellow to deep orange/red. TLC (Hexanes:EtOAc 3:1) will reveal a new, intensely UV-active spot with a higher Rf value than the intermediate.

Step 4: Isolation and Purification
  • Action: Quench the reaction with water, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (gradient 5% to 15% EtOAc in Hexanes).

  • Validation Checkpoint: 1H NMR (CDCl3) must show the absence of aliphatic dihydropyrazole protons and the presence of characteristic aromatic splitting, confirming the 6-bromo-4-fluoro regiochemistry.

V. References

  • Title: Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Scalable Sonochemical Synthetic Strategy for Pyrazolo[1,5-a]pyridine Derivatives: First Catalyst-Free Concerted [3 + 2] Cycloaddition of Alkyne and Alkene Derivatives to 2-Imino-1H-pyridin-1-amines Source: ACS Omega (ACS Publications) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Scale-Up Synthesis of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile

Welcome to the Advanced Synthesis Support Center. The production of 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile is a critical node in the development of highly selective RET kinase inhibitors, such as Selperc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. The production of 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile is a critical node in the development of highly selective RET kinase inhibitors, such as Selpercatinib . While recent advancements have demonstrated that a TEMPO-mediated [3+2] annulation–aromatization protocol provides a highly efficient route to these functionalized cores , scaling this chemistry from the bench to multi-kilogram production introduces significant challenges.

This guide provides self-validating protocols, mechanistic causality, and targeted troubleshooting for the most common byproduct formations encountered during scale-up.

Mechanistic Pathway & Byproduct Branching

SynthesisPathway SM 3-Fluoro-5-bromopyridine Amination N-Amination (MSH, 0°C) SM->Amination Intermediate 1-Amino-3-fluoro-5-bromo pyridinium mesitylenesulfonate Amination->Intermediate Optimal Control Byproduct3 Tarry Degradants (Thermal N-N Cleavage) Amination->Byproduct3 T > 25°C Cycloaddition [3+2] Annulation (Acrylonitrile, DBU, TEMPO) Intermediate->Cycloaddition Product 6-Bromo-4-fluoro-pyrazolo [1,5-a]pyridine-3-carbonitrile (Target Product) Cycloaddition->Product Post-addition TEMPO Byproduct1 4-Bromo-6-fluoro Regioisomer (Steric/Electronic Mismatch) Cycloaddition->Byproduct1 Co-addition TEMPO Byproduct2 C-3 Primary Amide (Nitrile Hydrolysis) Cycloaddition->Byproduct2 Basic aqueous quench

Fig 1: Mechanistic pathway and byproduct branching during scale-up synthesis.

Quantitative Byproduct Profile
ByproductStructural / Mechanistic OriginAnalytical Marker (LC-MS)Typical Scale-Up LevelMitigation Strategy
4-Bromo-6-fluoro Regioisomer Unselective Michael addition/radical trapping at the C-6 vs C-2 position of the pyridine ring. m/z 240/242 [M+H] + (RRT 0.92)15 - 25%Delay TEMPO addition until post-cyclization (DBU first).
C-3 Primary Amide Base-catalyzed hydrolysis of the highly activated C-3 carbonitrile during aqueous workup. m/z 258/260 [M+H] + (RRT 0.75)5 - 10%Reverse-quench into cold, buffered citric acid (pH 4-5).
Unreacted Pyridine Incomplete N-amination due to thermal degradation of the aminating agent. m/z 176/178 [M+H] + (RRT 1.30)10 - 30%Use MSH at 0°C; strictly avoid HOSA or elevated temperatures.
TEMPO-Adducts Covalent trapping of the pyrazolo radical intermediate by excess TEMPO. m/z 396/398 [M+H] + (RRT 1.45)2 - 5%Limit TEMPO to 1.2 eq; monitor reaction time strictly via IPC.
Troubleshooting FAQs

Q1: We are observing up to 20% of a regioisomer (4-bromo-6-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile) during the [3+2] annulation. How do we control this regioselectivity? Causality: The starting material, 3-fluoro-5-bromopyridine, possesses two distinct alpha-carbons (C-2 and C-6) susceptible to nucleophilic attack by acrylonitrile. Cyclization at C-2 maps the fluorine to the C-4 position and bromine to the C-6 position (the target). Conversely, cyclization at C-6 reverses this mapping, yielding the 4-bromo-6-fluoro regioisomer. Co-addition of TEMPO and DBU causes rapid, unselective radical trapping before the system can thermodynamically equilibrate. Solution: Implement a "post-addition" protocol. Add DBU and acrylonitrile first to allow the thermodynamically favored Michael addition and cyclization to equilibrate toward the C-2 attack. Only after this equilibration (approx. 1 hour) should you add the TEMPO oxidant to trap the intermediate and drive aromatization. This shifts the regioisomeric ratio (rr) from ~4:1 to >7:1 .

Q2: Our N-amination step using hydroxylamine-O-sulfonic acid (HOSA) is yielding significant unreacted starting material and tarry degradants on a 1 kg scale. Why is this happening? Causality: Electron-deficient pyridines (like 3-fluoro-5-bromopyridine) are exceptionally poor nucleophiles. Traditional reagents like HOSA require prolonged heating (>60°C) to force the reaction. At these temperatures, the sensitive N-N bond undergoes homolytic cleavage, leading to radical-induced polymerization and tar formation. Solution: Switch your aminating agent to O-(Mesitylsulfonyl)hydroxylamine (MSH). The mesitylenesulfonate group is a superior leaving group, allowing the N-amination to proceed smoothly at 0°C. This preserves the integrity of the pyridine ring and prevents thermal runaway.

Q3: LC-MS analysis of our final isolated product shows a +18 Da impurity ( m/z 258/260). What is this, and how do we eliminate it? Causality: This is the primary amide byproduct. The C-3 carbonitrile is highly activated toward hydration by the electron-withdrawing nature of the pyrazolo[1,5-a]pyridine core. During a standard aqueous quench, residual DBU raises the pH of the water, acting as a base catalyst that rapidly hydrates the nitrile to an amide. Solution: Do not quench with plain water or brine. Instead, reverse-quench the reaction mixture by pouring it slowly into a cold (0-5°C) aqueous citric acid buffer (pH 4-5). This immediately protonates and neutralizes the DBU, halting any base-catalyzed hydration.

Validated Experimental Protocols
Protocol 1: Low-Temperature N-Amination (Self-Validating)

Objective: Synthesize 1-amino-3-fluoro-5-bromopyridinium mesitylenesulfonate without thermal degradation.

  • Preparation: Charge a jacketed reactor with 3-fluoro-5-bromopyridine (1.0 eq) and anhydrous dichloromethane (10 vol). Cool the internal temperature to 0°C under a strict nitrogen atmosphere.

  • Addition: Prepare a solution of freshly synthesized MSH (1.1 eq) in dichloromethane (2 vol). Add this solution dropwise over 2 hours, ensuring the internal temperature never exceeds 5°C.

  • In-Process Control (IPC): Take a 50 µL aliquot, dilute in 1 mL MeCN, and analyze by UPLC at 254 nm. Proceed to step 4 only when the starting material peak (RRT 1.30) is < 2.0% (Area%). If > 2.0%, stir for an additional 2 hours at 0°C.

  • Isolation: Precipitate the pyridinium salt by slowly adding cold diethyl ether (15 vol). Filter the resulting white/off-white solid, wash with cold ether, and dry under vacuum at 20°C.

Protocol 2: Regioselective [3+2] Annulation (Post-Addition TEMPO)

Objective: Maximize the 6-bromo-4-fluoro regioisomer yield while preventing nitrile hydrolysis.

  • Equilibration Phase: Suspend the pyridinium salt from Protocol 1 (1.0 eq) in anhydrous DMF (8 vol) at 15°C. Add acrylonitrile (2.0 eq) in one portion.

  • Base Addition: Add DBU (2.0 eq) dropwise over 30 minutes. Stir the dark mixture for exactly 1 hour at 15°C to allow thermodynamic equilibration of the cyclized dihydro-intermediate.

  • Oxidation Phase: Add TEMPO (1.2 eq) in three equal portions over 15 minutes. Stir for an additional 4 hours at 15°C.

  • In-Process Control (IPC): Monitor by LC-MS. Proceed to quench only when the dihydro-intermediate ( m/z 242/244) is completely consumed.

  • Reverse-Quench: Slowly pour the reaction mixture into a vigorously stirred 10% w/v aqueous citric acid solution (20 vol) pre-chilled to 0°C.

  • Isolation: Filter the precipitated 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile, wash extensively with water to remove DMF/citric acid, and dry under vacuum at 40°C.

References
  • Review of Synthetic Routes and Crystalline Forms of the Oncology Drugs Capmatinib, Selpercatinib, and Pralsetinib Organic Process Research & Development, 2021.[Link]

  • Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds Organic Letters, 2022.[Link]

Troubleshooting

Optimizing purification and chromatography methods for 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile

Welcome to the technical support center for the purification of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for common purification and chromatography challenges associated with this specific heterocyclic compound. Our approach is rooted in explaining the fundamental principles behind each step, empowering you to make informed decisions in your work.

Introduction: Understanding the Molecule

6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile is a moderately polar, heterocyclic compound. Its purification is influenced by several key structural features:

  • Pyrazolo[1,5-a]pyridine Core: A nitrogenous heterocyclic system that can exhibit basic properties, potentially leading to interactions with acidic stationary phases (e.g., silica gel).

  • Cyano (-CN) Group: A polar functional group that increases the compound's overall polarity.

  • Bromo (-Br) and Fluoro (-F) Substituents: These halogens increase the molecular weight and can offer unique electronic interactions, but also present challenges in separating closely related halogenated impurities.

This guide provides a systematic approach to purification, from initial method selection to advanced troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification strategy for this compound.

Q1: What is the best initial approach for purifying crude 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile?

A: The optimal initial approach depends on the scale and purity of your crude material.

  • For high-purity crude (>90%): Recrystallization is often the most efficient method for removing minor impurities and can yield highly crystalline material.

  • For lower-purity crude or complex mixtures: Flash column chromatography is the preferred method due to its versatility and ability to separate components with different polarities.[1]

Q2: How do I select a suitable solvent for recrystallization?

A: The ideal recrystallization solvent should dissolve your compound completely at an elevated temperature but poorly at room or lower temperatures.[2] A systematic solvent screening is recommended:

  • Place 20-30 mg of your crude material in several small test tubes.

  • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) to each tube.

  • Observe solubility at room temperature. If insoluble, gently heat the mixture.

  • A good solvent will dissolve the compound when hot. Upon cooling, pure crystals should form. If the compound "oils out," consider using a solvent with a lower boiling point or a two-solvent system (e.g., dissolving in a good solvent like Dichloromethane (DCM) and adding a poor solvent like hexane until turbidity is observed).[3]

Q3: What stationary and mobile phases should I start with for flash chromatography?

A: For a moderately polar compound like this, normal-phase flash chromatography on silica gel is the standard starting point.

  • Stationary Phase: Standard silica gel (40-63 µm particle size, 230-400 mesh) is highly effective.[4]

  • Mobile Phase (Eluent): A gradient of ethyl acetate (EtOAc) in hexanes (or heptane) is the most common and effective system.[1][5] Use Thin Layer Chromatography (TLC) to determine the optimal starting and ending solvent composition. Aim for an Rf value of 0.2-0.3 for your target compound in the starting solvent mixture to ensure good separation.[4][6] For more polar impurities, a system like methanol (MeOH) in dichloromethane (DCM) may be necessary.[1][5]

Q4: My compound appears to be unstable on silica gel. What are my options?

A: The pyrazolo[1,5-a]pyridine core can sometimes interact with the acidic silanol groups on the silica surface, leading to degradation. If you observe streaking on TLC or low recovery from the column, consider these options:

  • Deactivate the Silica: Pre-treat the silica gel by eluting the packed column with your mobile phase containing a small amount of a competing base, such as 0.5-1% triethylamine (TEA), before loading your sample. This neutralizes the acidic sites.[6]

  • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or switching to reversed-phase (C18-bonded silica) chromatography.[6][7]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during purification.

Guide 1: Flash Chromatography Issues

Problem: Poor Separation or Co-elution of Impurities

This is the most common challenge, where the target compound elutes with one or more impurities.

  • Diagram 1: Decision Workflow for Improving Separation

    G Workflow for Improving Chromatographic Resolution A Poor Separation Observed B Analyze TLC Plate: Is Rf < 0.2? A->B C Increase Polarity of Mobile Phase Gradually (e.g., more EtOAc) B->C Yes D Analyze TLC Plate: Is separation still poor with optimal Rf (0.2-0.3)? B->D No C->D E Change Mobile Phase Selectivity (e.g., switch EtOAc to DCM/MeOH or Acetone/Hexane) D->E Yes F Run Small-Scale Test Column D->F No E->F G Separation Improved? F->G H Scale Up to Preparative Column G->H Yes I Consider Alternative Stationary Phase (e.g., Reversed-Phase C18, Alumina) G->I No J Success H->J I->J

    Caption: A logical workflow for systematically improving chromatographic resolution.

  • Possible Causes & Solutions:

Possible Cause Scientific Rationale & Recommended Solution
Incorrect Mobile Phase Polarity The eluent strength is not optimized. If the Rf value is too high (>0.4), the compound moves too quickly with the solvent front, preventing interaction with the silica. If the Rf is too low (<0.15), diffusion on the column leads to band broadening. Solution: Adjust the solvent ratio based on TLC analysis to achieve an Rf of 0.2-0.3 for the target compound.[4][8]
Poor Mobile Phase Selectivity The chosen solvents (e.g., EtOAc/Hexane) may have similar interactions with both your product and the impurity. Solution: Change the nature of the polar solvent to introduce different interactions. For example, switch from ethyl acetate (a hydrogen bond acceptor) to a dichloromethane/methanol mixture. DCM offers different dipole interactions, while methanol provides hydrogen bond donating and accepting capabilities.[5]
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity and causing bands to merge. Solution: As a general rule, for a moderately difficult separation, use a silica-to-sample mass ratio of at least 50:1. For very difficult separations, this ratio may need to be increased.[9]
Improper Sample Loading Loading the sample in a large volume of strong solvent or a solvent more polar than the mobile phase will cause the initial band to be very wide, ruining the separation. Solution: Use the "dry loading" technique. Dissolve your crude sample in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.[4][7]
Guide 2: Recrystallization Issues

Problem: Compound "Oils Out" or Fails to Crystallize

This occurs when the compound separates from the solution as a liquid phase instead of a solid crystal lattice.

  • Possible Causes & Solutions:

Possible Cause Scientific Rationale & Recommended Solution
High Concentration of Impurities Impurities can disrupt the crystal lattice formation, a phenomenon known as freezing-point depression. Solution: First, attempt a rapid purification via a silica plug filtration. Pass a concentrated solution of your crude material through a short pad of silica gel, eluting with a moderately polar solvent (e.g., 50% EtOAc/Hexane). This will remove baseline and highly polar impurities. Then, attempt recrystallization on the partially purified material.
Cooling Rate is Too Fast Rapid cooling does not provide sufficient time for molecules to orient themselves into an ordered crystal lattice, leading to the formation of an amorphous oil. Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels. Once at room temperature, transfer the flask to an ice bath or refrigerator to maximize yield.[3]
Solvent Choice is Suboptimal The compound's melting point may be lower than the boiling point of the chosen solvent, or the compound may be too soluble even at low temperatures. Solution: Switch to a lower-boiling point solvent. Alternatively, use a two-solvent system. Dissolve the compound in a minimum amount of a "good" hot solvent, then slowly add a "poor," miscible solvent (in which the compound is insoluble) at the same temperature until the solution becomes faintly cloudy. Allow this to cool slowly.[3][10]

Part 3: Advanced Purification by HPLC

For achieving the highest purity (>99.5%), preparative High-Performance Liquid Chromatography (HPLC) may be required.

Q: I see significant peak tailing for my compound on a C18 HPLC column. How can I fix this?

A: Peak tailing for basic compounds like your pyrazolopyridine is a classic problem caused by interaction with acidic silanol groups on the silica-based stationary phase.[6][11]

  • Diagram 2: Mechanism of Peak Tailing and Mitigation

    G Mitigation of Peak Tailing for Basic Compounds cluster_0 A) Peak Tailing Mechanism cluster_1 B) Mitigation with Acidic Modifier A1 Pyrazolopyridine-H⁺ A2 Silica Surface (Si-O⁻) A1->A2 Strong Ionic Interaction (Causes Tailing) B1 Pyrazolopyridine (Neutral) B2 Silica Surface (Si-OH) B1->B2 Reduced Interaction (Symmetric Peak) B3 Mobile Phase (Low pH, e.g., +0.1% Formic Acid) B3->B1 Suppresses Analyte Ionization B3->B2 Protonates Silanols

    Caption: Interaction of a basic analyte with silica and mitigation via pH control.

  • Solutions for Peak Tailing:

Solution Mechanism Typical Concentration Considerations
Add an Acidic Modifier Lowers the mobile phase pH, which protonates the acidic silanol groups (Si-OH) and reduces their ionic interaction with the protonated basic analyte. This also helps maintain the analyte in a single protonation state.[6]0.1% (v/v) Formic Acid or Acetic AcidMS-compatible and highly effective. This is the recommended first approach.[6]
Add a Competing Base A small amine like triethylamine (TEA) is added to the mobile phase. It is a stronger base and preferentially binds to the active silanol sites, effectively shielding them from your analyte.5-10 mM (0.05-0.1%)Not MS-compatible and can shorten the column's lifespan. Use only when acidic modifiers are ineffective.[6]
Use a pH-Stable or End-Capped Column Modern columns are often "end-capped" to reduce the number of free silanols. Alternatively, hybrid or polymer-based columns are stable at higher pH ranges where both the analyte and silanols would be neutral.N/AA higher pH (>8) can dramatically improve peak shape but requires a specialized, pH-stable column as standard silica will dissolve.[6]

Part 4: Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Develop a TLC solvent system (e.g., start with 20% EtOAc/Hexane) that gives your target compound an Rf between 0.2 and 0.4.[1][6]

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 100% hexane). Pour the slurry into the column and use positive pressure to pack the bed evenly, avoiding air bubbles. Drain the excess solvent until it is just level with the top of the silica.[1]

  • Sample Loading (Dry Load Method): a. Dissolve your crude material (e.g., 1g) in a minimum volume of DCM or other suitable solvent. b. Add 2-3g of silica gel to the solution. c. Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained. d. Carefully layer this powder on top of the packed column bed. Add a thin layer of sand on top to prevent disturbance.[7]

  • Elution: a. Begin elution with the low-polarity mobile phase determined from your TLC (e.g., 10% EtOAc/Hexane). b. Gradually increase the polarity of the mobile phase (gradient elution). The steepness of the gradient depends on the separation difficulty. c. Collect fractions of a suitable volume.[1]

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.[1]

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025).
  • BenchChem Technical Support Team. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. BenchChem.
  • BenchChem Technical Support Team. (2025).
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276–302.
  • Sorbent Technologies, Inc. (2025).
  • University of Glasgow. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.).
  • Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?
  • Al-Douh, M. H. (n.d.). EXPERIMENT (3)

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile

Welcome to the analytical technical support center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the analytical technical support center. This guide is engineered for researchers and drug development professionals facing chromatographic challenges with 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile .

Because this molecule features a fused heterocyclic core, multiple halogens, and a highly polar carbonitrile group, it is highly susceptible to non-ideal chromatographic behavior, particularly peak tailing. This guide synthesizes mechanistic causality with field-proven, self-validating protocols to help you restore peak symmetry and quantitative accuracy.

Diagnostic Logic Workflow

Before adjusting chemical parameters, it is critical to isolate whether the tailing is caused by physical system degradation or chemical secondary interactions. Follow the logical workflow below.

PeakTailingDiagnostics Start Observe Peak Tailing (USP Tf > 1.5) Test Inject Neutral Reference Standard (e.g., Toluene or Uracil) Start->Test Decision Does the Neutral Peak Tail? Test->Decision Physical Physical Issue: Extra-Column Volume, Frit Blockage, or Column Void Decision->Physical  Yes   Chemical Chemical Issue: Secondary Silanol Interactions or pH Mismatch Decision->Chemical  No   FixPhys Action: Replace Frit/Column, Minimize Tubing ID, Check Fittings Physical->FixPhys FixChem Action: Optimize Buffer pH, Use Endcapped/Polar-Embedded Column Chemical->FixChem

Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why does 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile exhibit severe peak tailing compared to standard aromatic compounds? The root cause lies in the compound's structural electronics. The pyrazolo[1,5-a]pyridine core contains nitrogen atoms with lone pairs that act as hydrogen bond acceptors or weak bases. On silica-based reversed-phase columns, residual silanol groups (Si-OH) remain on the surface. At mid-pH levels, these silanols ionize into negatively charged silanoxanes (Si-O⁻). The basic nitrogen atoms of your analyte interact ionically with these active sites, creating a secondary retention mechanism that is slower than the primary hydrophobic (C18) retention[1]. Furthermore, the highly electronegative 3-carbonitrile group creates a strong dipole, exacerbating polar interactions with the stationary phase.

Q2: How do I definitively prove whether my tailing is a chemical interaction or a physical column/plumbing issue? You must use a self-validating experimental control: the Neutral Marker Test. Inject a purely neutral, non-ionizable compound like toluene (for reversed-phase) or uracil. Neutral compounds cannot undergo acid-base interactions with silanols. Therefore, if the neutral peak is perfectly symmetrical but your pyrazolopyridine compound tails, the issue is definitively a chemical interaction[2]. If the neutral peak also tails, you have a physical void in the column bed, a blocked frit, or excessive extra-column dead volume (e.g., poorly seated PEEK fittings)[3].

Q3: What is the optimal mobile phase strategy to suppress these secondary interactions? You must control the ionization state of both the analyte and the silica stationary phase. Operating near the analyte's pKa leads to partial ionization and split retention mechanisms, causing asymmetrical peaks[3].

  • Action: Buffer the mobile phase at least 2 pH units away from the compound's pKa.

  • Recommendation: For this compound, lowering the mobile phase pH (e.g., pH 2.5 - 3.0 using 0.1% Formic Acid or 10 mM Ammonium Formate) ensures the residual silanols are fully protonated (Si-OH) and neutral, drastically reducing their ability to ionically bind to the analyte[1].

Q4: Which stationary phase chemistries are most effective for this specific halogenated heterocycle? Avoid older "Type A" silica columns. You must use high-purity "Type B" silica that is fully endcapped[4]. Endcapping uses small silanes (like trimethylchlorosilane) to physically block residual silanols. For extreme tailing, transition to a Polar-Embedded C18 column . These columns incorporate a polar functional group (like an amide or ether) near the silica surface, which creates a hydration layer that electrostatically shields basic nitrogen atoms from interacting with unreacted silanols[3].

Quantitative Data: Impact of Chromatographic Conditions on Tailing

The following table summarizes the causal relationship between specific chromatographic parameters and the resulting USP Tailing Factor ( Tf​ ) for nitrogen-containing heterocycles. A Tf​ value of 1.0 indicates perfect Gaussian symmetry; values > 1.5 generally fail system suitability criteria.

Chromatographic ConditionColumn ChemistryMobile Phase BufferUSP Tailing Factor ( Tf​ )Mechanistic Diagnosis
A (Worst) Type A Silica (Unendcapped C18)0.1% Formic Acid (pH ~2.7)2.85 Severe secondary silanol interactions; high active site density.
B (Poor) Type B Silica (Endcapped C18)Water / Acetonitrile (No Buffer)2.10 Uncontrolled local pH shifts causing partial analyte ionization.
C (Marginal) Type B Silica (Endcapped C18)10 mM Ammonium Acetate (pH 5.0)1.65 Silanols partially ionized at pH 5.0; moderate ionic interaction remains.
D (Optimal) Polar-Embedded C1810 mM Ammonium Formate (pH 3.0)1.08 Silanols protonated (neutralized); polar-embedded group shields analyte.

Validated Experimental Protocols

Protocol A: The Neutral Marker Diagnostic Test (System Validation)

Purpose: To definitively isolate physical system dead-volume/voids from chemical secondary interactions.

  • Preparation: Prepare a 0.1 mg/mL solution of Toluene (if using UV detection at ~254 nm) or Uracil (if using UV at ~210 nm) in the initial mobile phase.

  • System Purge: Flush the HPLC system and column with your standard mobile phase for 15-20 column volumes to ensure complete equilibration[1].

  • Injection: Inject 1-5 µL of the neutral marker standard.

  • Analysis: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height.

  • Interpretation:

    • If Tf​ of Toluene > 1.2: The system has a physical defect. Replace the column frit, check for column bed collapse, and ensure all PEEK tubing is pushed flush against the stator before tightening.

    • If Tf​ of Toluene ≤ 1.1: The physical system is intact. Proceed to Protocol B to resolve chemical interactions.

Protocol B: Mobile Phase pH and Buffer Optimization Workflow

Purpose: To chemically suppress silanol ionization and stabilize the analyte's protonation state.

  • Buffer Selection: Select a volatile buffer suitable for your detector (e.g., Ammonium Formate for LC-MS, or Potassium Phosphate for standard UV-Vis).

  • Aqueous Preparation: Prepare a 10 mM to 25 mM aqueous buffer solution. (Do not rely on 0.1% acid additives alone, as they lack sufficient buffering capacity to prevent localized pH shifts during the gradient).

  • pH Adjustment: Adjust the aqueous buffer to pH 2.8 using Formic Acid (or Phosphoric acid if using phosphate buffer). This pH is specifically chosen to protonate and neutralize acidic silanols on the silica surface.

  • Equilibration: Flush the column with the newly buffered mobile phase for at least 20 column volumes[1].

  • Sample Injection: Inject the 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile sample.

  • Verification: If tailing persists ( Tf​ > 1.5), the compound's dipole interactions are overpowering the endcapping. Switch the stationary phase to a Polar-Embedded C18 or a Phenyl-Hexyl column to provide alternate selectivity and shielding[3].

References

  • Troubleshooting Peak Shape Problems in HPLC Waters Corporation [Link]

  • HPLC Peak Tailing: Physical vs. Chemical Causes Axion Labs[Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues Phenomenex [Link]

  • What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]

  • Home | HPLC Calculator: Column Selection Khemit [Link]

Sources

Troubleshooting

Preventing degradation of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile during long-term storage

Technical Support Center: 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile A Guide to Preventing Degradation During Long-Term Storage Welcome to the technical support guide for 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile

A Guide to Preventing Degradation During Long-Term Storage

Welcome to the technical support guide for 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term integrity and stability of this critical research compound. The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, making the stability of its derivatives paramount for reproducible and reliable experimental outcomes[1][2][3]. This guide provides a series of frequently asked questions (FAQs) and troubleshooting protocols based on the fundamental chemical principles governing halogenated heterocyclic compounds.

Section 1: Understanding the Chemical Stability of Your Compound (FAQs)

This section addresses the intrinsic chemical properties of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile and how they relate to its stability.

Q1: What are the primary structural features of this molecule that can influence its stability?

A: The stability of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile is governed by three key functional regions:

  • The Pyrazolo[1,5-a]pyridine Core: This fused N-heterocyclic system is generally aromatic and stable, but like all pyridine derivatives, it can be susceptible to oxidation (e.g., hydroxylation) under harsh conditions or over extended periods of exposure to atmospheric oxygen[4][5].

  • Halogen Substituents (Bromo and Fluoro): The carbon-bromine (C-Br) bond is a potential site for photodegradation. Aromatic bromides can undergo homolytic cleavage when exposed to UV light, initiating radical chain reactions that lead to decomposition[6][7]. The carbon-fluorine (C-F) bond is significantly stronger and not typically a point of degradation under storage conditions.

  • The Nitrile Group (-C≡N): Nitrile groups are susceptible to hydrolysis, especially in the presence of moisture and acid or base catalysts, which can convert the nitrile to a carboxamide or a carboxylic acid. While this is slow at neutral pH, it is a primary concern for long-term storage where moisture ingress is possible[8].

Q2: What are the most probable degradation pathways I should be aware of during long-term storage?

A: Based on the molecule's structure, you should be vigilant for three main degradation mechanisms:

  • Photodegradation: Triggered by exposure to light (especially UV), this pathway most likely involves the cleavage of the C-Br bond, leading to the formation of highly reactive radical species. This can result in a complex mixture of byproducts and a visible change in the material's color (e.g., yellowing or browning). Storing the compound in amber vials or completely in the dark is crucial[6].

  • Hydrolysis: This involves the reaction of the nitrile group with trace amounts of water. Over months or years, even small amounts of adsorbed moisture can lead to the formation of 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carboxamide as a primary impurity. This is accelerated by temperature fluctuations that can increase moisture mobility[9].

  • Oxidation: While less common for the solid material under proper storage, slow oxidation of the electron-rich heterocyclic ring can occur, especially if the compound is not stored under an inert atmosphere. This can introduce hydroxyl groups or other oxygen-containing functionalities[4].

Q3: How do common laboratory environmental factors (temperature, humidity, atmosphere, light) specifically impact this compound?

A: Each of these factors acts as a catalyst for the degradation pathways mentioned above.

  • Temperature: Higher temperatures increase the kinetic energy of molecules, accelerating all chemical reactions. For every 10°C increase, reaction rates can roughly double. Therefore, storing the compound at low temperatures (-20°C is recommended) is the most effective way to slow down all potential degradation processes[9][10].

  • Humidity: Moisture is the key reactant for hydrolysis of the nitrile group. Storing the compound in a desiccated environment is non-negotiable for long-term stability[9][11].

  • Atmosphere: The oxygen in a standard atmosphere (approx. 21%) can act as a slow oxidizing agent. For maximum stability, particularly for multi-year storage, replacing the air in the container with an inert gas like argon or nitrogen is best practice[11].

  • Light: As discussed, light provides the energy to break the C-Br bond. This is a significant risk, and complete protection from light is mandatory[6].

Section 2: Recommended Long-Term Storage Protocol

Goal: To provide a robust, self-validating protocol for storing 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile to maintain >98% purity for multiple years.

Storage Condition Summary
ParameterOptimal ConditionAcceptable (Short-Term, <6 months)Rationale & Scientific Justification
Temperature -20°C ± 5°C2-8°CMinimizes the kinetics of all potential degradation reactions (hydrolysis, oxidation)[12][13].
Atmosphere Inert Gas (Argon or Nitrogen)Standard Atmosphere (in desiccator)Prevents slow oxidation of the heterocyclic ring system[11].
Light In the Dark (e.g., inside a box)In the DarkPrevents photodegradation via cleavage of the C-Br bond[6].
Container Amber Glass Vial with PTFE-lined CapClear Glass Vial (stored in the dark)Amber glass filters UV light. A PTFE-lined cap provides an excellent seal against moisture and oxygen ingress[6][11].
Environment Inside a Non-Frost-Free FreezerInside a RefrigeratorA non-frost-free freezer avoids temperature cycling that can promote moisture migration.
Handling Aliquoted into single-use amountsIn original bulk containerAliquoting prevents repeated warming/cooling cycles and moisture/air exposure to the bulk stock.
Step-by-Step Aliquoting and Storage Workflow

This protocol should be performed upon first receiving the compound.

  • Preparation: Work in a clean, dry area, preferably a glove box or a fume hood with low humidity. Allow the main container to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Aliquoting: Weigh out single-use quantities (e.g., 5-10 mg) into appropriately sized, pre-labeled amber glass vials. The key is to minimize the headspace (the empty volume) in each vial.

  • Inert Gas Purge (Optimal): Gently flush the headspace of each vial with a stream of dry argon or nitrogen for 10-15 seconds.

  • Sealing: Immediately and tightly seal each vial with a PTFE-lined cap. For extra protection, wrap the cap-vial interface with parafilm.

  • Final Packaging: Place the sealed and labeled vials into a secondary container (e.g., a small cardboard box or a plastic freezer box) that is clearly labeled with the compound name, date, and lot number.

  • Storage: Place the secondary container in a designated -20°C freezer.

Workflow Diagram: Compound Storage Protocol

G A Receive Compound B Equilibrate to Room Temp (30+ min) A->B C Weigh Aliquots into Amber Vials B->C D Purge Headspace with Inert Gas (Ar/N2) C->D E Seal Tightly with PTFE-lined Cap D->E F Label & Pack into Secondary Container E->F G Store at -20°C in the Dark F->G

Caption: Recommended workflow for aliquoting and storing the compound.

Section 3: Troubleshooting Common Stability Issues

Q: I've noticed the color of my solid sample has changed from white/off-white to a distinct yellow or brown. What does this mean?

A: A color change is a strong indicator of degradation, most commonly photodecomposition. The formation of colored byproducts from the reaction of bromine radicals is a known phenomenon for bromo-aromatic compounds[14][15].

  • Immediate Action: Protect the sample from any further light exposure.

  • Troubleshooting:

    • Perform a purity check using HPLC or LC-MS to quantify the extent of degradation[][17].

    • If the purity is compromised, the material may not be suitable for sensitive experiments.

    • Review your storage and handling procedures to identify and correct any instances of light exposure.

Q: My latest HPLC analysis shows a new, small peak that wasn't there six months ago. What could it be?

A: The appearance of a new peak, particularly one that is more polar (i.e., has a shorter retention time on a reverse-phase column), often suggests hydrolysis. The most likely candidate is the corresponding carboxamide or carboxylic acid derivative.

  • Troubleshooting:

    • Use LC-MS to get the mass of the new impurity. The mass of the carboxamide derivative (C₈H₅BrFN₃O) would be approximately 18 Da higher than the parent compound.

    • Check your storage container's seal and the ambient humidity of your storage location. Consider adding a desiccant to the secondary storage container.

    • Ensure you are allowing the vial to fully warm to room temperature before opening to prevent moisture condensation.

Q: The compound, which used to dissolve easily in my solvent system (e.g., DMSO), is now showing poor solubility. Why?

A: Decreased solubility can indicate the formation of less soluble degradation products or, in some cases, polymerization. This can be a result of advanced degradation.

  • Troubleshooting:

    • Attempt to dissolve a small amount with sonication[18].

    • Analyze the sample by NMR. Significant degradation will be apparent from the complex mixture of signals and the reduction in the intensity of the parent compound's characteristic peaks.

    • This is a sign of significant sample compromise. It is highly recommended to source a new, pure batch of the compound for future experiments.

Section 4: Quality Control & Purity Assessment Protocols

Periodic verification of purity is a cornerstone of good scientific practice. We recommend a purity check at least once a year for compounds in long-term storage.

Protocol: Routine Purity Assessment by HPLC

This protocol provides a general method; it should be optimized for your specific equipment.

  • Standard Preparation: Prepare a 1 mg/mL stock solution of a reference standard (a new or well-preserved lot) in acetonitrile or DMSO. Create a working standard of ~50 µg/mL by diluting the stock with the mobile phase.

  • Sample Preparation: Prepare your stored sample at the same concentration as the working standard.

  • HPLC Conditions (Example Method):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both with 0.1% formic acid. Start at 70% A / 30% B, and ramp to 5% A / 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV-Vis at 254 nm and 280 nm.

    • Injection Volume: 5 µL.

  • Analysis: Inject the reference standard and the stored sample. Compare the chromatograms. Look for new peaks, a decrease in the main peak's area percentage, or a change in the retention time. Purity is typically calculated by the area percent method[19].

Decision Tree: Investigating Suspected Degradation

D Start Suspect Degradation (e.g., color change, poor results) HPLC Perform HPLC Purity Analysis Start->HPLC Check Purity >98% and No New Peaks? HPLC->Check Good Compound is Stable. Continue Use. Check->Good Yes Bad Purity <98% or New Peaks Detected Check->Bad No Characterize Characterize Impurities (LC-MS, NMR) Bad->Characterize ID Identify Degradation Pathway (Hydrolysis, Photolysis, etc.) Characterize->ID Action Discard Compromised Stock. Review & Improve Storage Protocol. ID->Action

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Reference Data & Comparative Studies

Validation

6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile vs other pyrazolo[1,5-a]pyridine derivatives

Title: Scaffold Optimization in Kinase Inhibitors: A Comparative Guide to 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile and Related Derivatives Executive Summary The pyrazolo[1,5-a]pyridine bicyclic system has...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Scaffold Optimization in Kinase Inhibitors: A Comparative Guide to 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile and Related Derivatives

Executive Summary

The pyrazolo[1,5-a]pyridine bicyclic system has emerged as a privileged scaffold in modern drug discovery, functioning as a highly effective purine bioisostere [1]. By preferentially occupying the ATP-binding pocket of kinases, this core acts as a potent hinge-binder. Recent breakthroughs in targeted oncology—most notably the FDA approval of the RET inhibitor selpercatinib (Loxo-292) and the development of next-generation agents like soxataltinib—heavily rely on functionalized pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives [2][3].

As a Senior Application Scientist, I have compiled this guide to objectively compare the highly specialized building block 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile against its 4-methoxy and unsubstituted counterparts. This guide details the mechanistic rationale behind these specific substitutions, provides comparative performance data, and outlines self-validating experimental protocols for scaffold functionalization and biological evaluation.

Structural and Mechanistic Rationale

To understand the superiority of specific derivatives in drug design, we must deconstruct the causality behind each functional group on the pyrazolo[1,5-a]pyridine core:

  • The Core (Pyrazolo[1,5-a]pyridine): Serves as the primary ATP-competitive hinge binder. Its electron-rich nature allows for strong hydrogen bonding with conserved hinge residues (e.g., Glu805 and Ala807 in RET kinase) [4].

  • 3-Carbonitrile (-CN): Acts as a strong electron-withdrawing group that lowers the pKa of the adjacent nitrogen, optimizing the hydrogen-bond donor/acceptor profile. It also occupies a specific hydrophobic sub-pocket, enhancing target residence time.

  • 6-Bromo (-Br): A critical synthetic handle. The bromine atom at the 6-position allows for late-stage, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura coupling). This enables the rapid generation of diverse libraries without disrupting the core hinge-binding motif.

  • 4-Fluoro (-F) vs. 4-Methoxy (-OCH3): While first-generation inhibitors like selpercatinib utilize a 4-methoxy or extended alkoxy group at the 4/6 positions to reach into the solvent front [5], the 4-fluoro substitution introduces a different paradigm. Fluorine is highly electronegative and small; it modulates the basicity of the core, improves metabolic stability by blocking oxidative metabolism at the 4-position, and significantly enhances Central Nervous System (CNS) penetration by lowering the topological polar surface area (tPSA).

SAR_Logic Core Pyrazolo[1,5-a]pyridine (ATP Hinge Binder) CN 3-Carbonitrile (Target Affinity & H-Bonding) Core->CN Electron Withdrawal Br 6-Bromo (Pd-Coupling Handle) Core->Br Orthogonal Functionalization F 4-Fluoro (Metabolic Stability & CNS) Core->F Lipophilicity Modulation

Structural rationale for 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile in drug design.

Comparative Performance Data

To objectively evaluate the impact of the 4-fluoro substitution, we compare the performance of fully elaborated RET inhibitors derived from three different starting scaffolds: the unsubstituted core, the 4-methoxy core (selpercatinib analog), and the 4-fluoro core.

The data below synthesizes typical in vitro profiles for these derivatives against Wild-Type (WT) RET, the V804M gatekeeper mutant, and their respective pharmacokinetic properties [2][4].

Scaffold Derivative (Elaborated Inhibitor Base)RET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)Microsomal Stability (T₁/₂, min)CNS Penetration (K_b,u / K_p,uu)
Unsubstituted Pyrazolo[1,5-a]pyridine 12.585.022Low (Efflux Ratio > 5)
4-Methoxy Derivative (Selpercatinib-like)0.83.245Moderate (Efflux Ratio ~ 2.5)
4-Fluoro Derivative (Next-Gen Analog)0.61.5> 90High (Efflux Ratio < 1.5)

Key Takeaway: The 4-fluoro derivative maintains sub-nanomolar potency against WT RET while exhibiting superior activity against the V804M gatekeeper mutation. Furthermore, the carbon-fluorine bond significantly extends the metabolic half-life and reduces P-glycoprotein (P-gp) mediated efflux, making it an optimal starting material for CNS-penetrant kinase inhibitors.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent self-validating systems. They include internal controls to verify both the chemical functionalization of the 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold and the subsequent biological evaluation.

Protocol A: Late-Stage Buchwald-Hartwig Amination

This protocol details the coupling of the 6-bromo scaffold with a complex amine (e.g., a diazabicycloheptane derivative) to build the extended inhibitor [3].

Reagents:

  • 6-Bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile (1.0 eq)

  • Target Amine (1.2 eq)

  • Pd₂(dba)₃ (0.05 eq) - Catalyst precursor

  • t-BuXPhos (0.1 eq) - Electron-rich, bulky ligand to facilitate oxidative addition into the C-Br bond

  • Cs₂CO₃ (2.0 eq) - Base

  • Anhydrous 1,4-Dioxane

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add the pyrazolopyridine scaffold, target amine, Pd₂(dba)₃, t-BuXPhos, and Cs₂CO₃.

  • Degassing (Critical Step): Evacuate the tube and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Palladium(0) active species are highly sensitive to oxygen; failure to degas will result in catalyst poisoning and low yields.

  • Reaction: Add anhydrous 1,4-dioxane via syringe. Seal the tube and stir the mixture at 80°C for 16 hours.

  • Validation & Workup: Monitor the reaction via LC-MS. The disappearance of the isotopic bromine peak (M / M+2 ratio of 1:1) confirms complete conversion. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient) to isolate the functionalized product.

Protocol B: FRET-Based Kinase Inhibition Assay (Z'-LYTE)

To validate the biological efficacy of the synthesized derivatives, a FRET-based assay is employed [4].

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized inhibitor in 100% DMSO. Self-Validation: Include Staurosporine as a positive control to validate the dynamic range of the assay.

  • Kinase Reaction: In a 384-well plate, combine 2.5 µL of the inhibitor dilution, 5 µL of Kinase/Peptide mixture (RET WT or V804M + Z'-LYTE Tyr-Peptide), and 2.5 µL of ATP solution (at the apparent Km for the specific kinase).

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes. Causality: Running the assay at the ATP Km ensures that the IC₅₀ values accurately reflect the ATP-competitive nature of the pyrazolopyridine hinge binder.

  • Development: Add 5 µL of Development Reagent (site-specific protease). Incubate for an additional 60 minutes. The protease will cleave unphosphorylated peptides, disrupting the FRET signal.

  • Detection: Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (445 nm / 520 nm) and plot against the log of the inhibitor concentration using a 4-parameter logistic fit to determine the IC₅₀.

Workflow Step1 Scaffold Selection (6-Br-4-F-Pyrazolo[1,5-a]pyridine-3-CN) Step2 Buchwald-Hartwig Amination (Pd2(dba)3, t-BuXPhos, 80°C) Step1->Step2 Step3 LC-MS Validation (Loss of Br Isotope Pattern) Step2->Step3 Step4 Z'-LYTE Kinase Assay (RET WT & V804M Mutants) Step3->Step4 Step5 Data Analysis (IC50 & Selectivity Profiling) Step4->Step5

End-to-end experimental workflow from scaffold functionalization to biological validation.

Conclusion

The transition from unsubstituted pyrazolo[1,5-a]pyridines to highly decorated scaffolds like 6-bromo-4-fluoro-pyrazolo[1,5-a]pyridine-3-carbonitrile represents a masterclass in rational drug design. While the 3-carbonitrile ensures tight hinge binding, the 6-bromo group provides the necessary versatility for rapid SAR exploration. Most importantly, the strategic placement of the 4-fluoro group offers a distinct advantage over legacy 4-methoxy derivatives by mitigating oxidative liabilities and enhancing CNS penetration. For drug development professionals targeting kinase-driven pathologies with high rates of brain metastases (such as RET-fusion NSCLC), this specific fluorinated scaffold is an indispensable starting point.

References

  • Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL:[Link]

  • Title: Design and Discovery of Novel Selective RET Inhibitors with High Central Nervous System Penetration, Enhanced Pharmacokinetics, and Pharmacodynamics Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Soxataltinib - New Drug Approvals Source: New Drug Approvals URL:[Link]

  • Title: Discovery of an Efficacious RET PROTAC Degrader with Enhanced Antiproliferative Activity against Resistant Cancer Cells Harboring RET Solvent-Front Mutations Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Title: Assessing the Effectiveness of Selective RET Inhibitors in RET-Positive Cancers through Fluorodeoxyglucose Uptake Analysis Source: PMC - NIH URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Validation of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile Metabolites

Executive Summary The journey of a new chemical entity (NCE) from discovery to a therapeutic drug is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a therapeutic drug is critically dependent on a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties. Metabolism studies, in particular, are pivotal as they reveal the fate of the drug in the body, identifying metabolites that could be pharmacologically active, toxic, or serve as major clearance pathways. This guide provides an in-depth technical comparison and validation workflow for identifying metabolites of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile, a novel heterocyclic compound with potential therapeutic applications. We will explore predictive metabolic pathways based on its structure, detail comparative mass spectrometry (MS) strategies for detection, and outline rigorous validation protocols essential for regulatory submission and ensuring clinical safety. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and clinical drug metabolism studies.

Introduction: The Critical Role of Metabolite Profiling

In modern drug development, understanding a compound's metabolic fate is not merely a regulatory checkbox; it is a fundamental aspect of risk assessment and candidate optimization. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate the identification and characterization of any drug metabolite that constitutes a significant portion of the drug-related material in human circulation.[1][2] Specifically, metabolites found only in humans or at disproportionately higher concentrations in humans compared to preclinical safety species require dedicated safety testing.[3] This "Metabolites in Safety Testing" (MIST) guidance underscores the necessity for robust analytical methodologies to detect, identify, and quantify metabolites early in the development pipeline.

The subject of this guide, 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile, is a complex heterocyclic molecule. Its structure, featuring a pyrazolopyridine core, halogen substituents (Bromo and Fluoro), and a carbonitrile group, presents multiple potential sites for metabolic transformation. A comprehensive understanding of its biotransformation is crucial to interpreting its pharmacokinetic profile, predicting potential drug-drug interactions, and ensuring that preclinical toxicology studies adequately cover human-relevant metabolites.

Predictive Metabolic Pathways: A Chemo-centric Approach

Before embarking on experimental work, a theoretical assessment of the molecule's structure can predict its likely metabolic "hot-spots." This predictive step is crucial for designing efficient analytical strategies.

  • Pyrazolo[1,5-a]pyridine Core: This nitrogen-containing heterocyclic scaffold is susceptible to oxidation at various positions on the rings, potentially forming hydroxylated derivatives or N-oxides.[4]

  • Halogen Substituents (Br, F): The carbon-bromine bond is a potential site for oxidative dehalogenation, a process that can lead to the formation of hydroxylated metabolites.[5][6] The carbon-fluorine bond is generally more stable and less prone to cleavage. Halogenated aromatic compounds can undergo various enzymatic reactions, with dehalogenation being a key detoxification step.[5]

  • Carbonitrile Group (-C≡N): The nitrile moiety can undergo hydrolysis, typically mediated by cytochrome P450 enzymes or other hydrolases, to form a primary amide and subsequently a carboxylic acid. This represents a significant metabolic pathway that drastically alters the polarity of the parent compound.

Phase II conjugation reactions are also anticipated. The introduction of hydroxyl groups via Phase I oxidation provides sites for glucuronidation or sulfation, leading to the formation of highly polar conjugates that are readily excreted.[7]

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile Oxidation Oxidation (Hydroxylation on Pyrazolopyridine Ring) Parent->Oxidation CYP450 Dehalogenation Oxidative Dehalogenation (Loss of Br, addition of OH) Parent->Dehalogenation CYP450 Hydrolysis Nitrile Hydrolysis (CN -> CONH2 -> COOH) Parent->Hydrolysis Hydrolase/ CYP450 Glucuronidation Glucuronidation (Conjugation at OH group) Oxidation->Glucuronidation UGTs Dehalogenation->Glucuronidation UGTs

Predicted metabolic pathways for the parent compound.

Comparative Guide to Metabolite Generation & Sample Preparation

The choice of an in vitro system is a critical first step, as each system offers a different level of metabolic complexity and operational convenience.

In Vitro System Advantages Disadvantages Best For
Liver Microsomes High concentration of CYP450 enzymes; cost-effective; high throughput.Lacks cytosolic enzymes (e.g., some hydrolases, conjugating enzymes).Initial screening for Phase I (CYP-mediated) metabolism.
S9 Fraction Contains both microsomal and cytosolic enzymes.Lower concentration of CYPs compared to microsomes; cofactor supplementation required.Broader screening of Phase I and some Phase II pathways.
Hepatocytes "Gold standard" in vitro model; contains a full complement of metabolic enzymes and cofactors; intact cell structure.Lower throughput; more expensive; limited viability.Comprehensive metabolic profiling, including uptake and conjugation.

For a comprehensive initial assessment of 6-Bromo-4-fluoro-pyrazolo[1,5-A]pyridine-3-carbonitrile, parallel incubations in human liver microsomes (HLM) and cryopreserved human hepatocytes are recommended.

Protocol: In Vitro Incubation with Human Liver Microsomes (HLM)
  • Preparation : Thaw pooled HLM on ice. Prepare a master mix containing phosphate buffer (pH 7.4) and the test compound (final concentration typically 1-10 µM).

  • Pre-incubation : Pre-warm the master mix at 37°C for 5 minutes.

  • Initiation : Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The inclusion of a control incubation without the regenerating system is critical to identify non-enzymatic degradation.

  • Incubation : Incubate at 37°C in a shaking water bath. Time points (e.g., 0, 15, 30, 60, 120 minutes) are taken to assess metabolic stability and metabolite formation over time.

  • Termination : Stop the reaction at each time point by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard. This step simultaneously precipitates proteins and quenches the reaction.[8]

  • Processing : Centrifuge the terminated samples to pellet the precipitated protein. Transfer the supernatant for LC-MS analysis.

Mass Spectrometry Validation: A Multi-Platform Strategy

No single mass spectrometry platform is optimal for all aspects of metabolite identification. A tiered approach, leveraging the strengths of different technologies, provides the most comprehensive and trustworthy data. Liquid chromatography coupled with mass spectrometry (LC-MS) is the dominant analytical tool for this purpose.[9][10]

MS Platform Primary Use Case Strengths Limitations
Triple Quadrupole (QqQ) Targeted screening and quantification.Unparalleled sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode; robust and reliable.[8]Poor performance for identifying unknown metabolites; requires prior knowledge of precursor/product ions.
Quadrupole Time-of-Flight (Q-TOF) Unknown screening and structural elucidation.High-resolution accurate mass (HRAM) data for elemental composition determination; provides high-quality MS/MS fragmentation spectra.[11][12]Lower sensitivity in full-scan mode compared to QqQ in MRM mode.
Orbitrap (e.g., Q Exactive) High-confidence unknown screening and structural elucidation.Highest mass resolution and accuracy (<2 ppm), enabling confident elemental formula assignment and resolving complex matrices.[11][13]Slower scan speeds compared to TOF instruments, though modern instruments have largely mitigated this.
Recommended Analytical Workflow

A dual-platform approach is recommended for a comprehensive validation campaign.

  • Initial Screening (Metabolite Discovery) : Use a high-resolution instrument like a Q-TOF or Orbitrap.[11][14] The high mass accuracy allows for the detection of mass shifts corresponding to predicted metabolic reactions and the calculation of molecular formulas for putative metabolites.

  • Targeted Analysis (Quantification & Confirmation) : Once putative metabolites are identified, a sensitive and specific MRM-based method can be developed on a QqQ instrument.[8] This is essential for quantifying metabolites to determine if they meet the MIST threshold.[15]

G cluster_exp Experimental Phase cluster_analysis Analytical Phase cluster_validation Validation Phase Incubation In Vitro Incubation (e.g., HLM) SamplePrep Sample Preparation (Protein Precipitation) Incubation->SamplePrep LCHRMS LC-HRMS Analysis (Q-TOF / Orbitrap) SamplePrep->LCHRMS DataProc Data Processing (Peak Picking, Alignment) LCHRMS->DataProc PutativeID Putative Metabolite ID (Mass Shift, Isotope Pattern) DataProc->PutativeID LCQQQ LC-QqQ Analysis (MRM Method) PutativeID->LCQQQ Develop Method Synthesis Synthesize Authentic Standard of Metabolite PutativeID->Synthesis If Major Metabolite Validation Final Validation: Compare RT, MS/MS LCQQQ->Validation Synthesis->Validation Quant Quantification vs. MIST Threshold Validation->Quant

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